Product packaging for Glycerol diglycidyl ether, technical grade(Cat. No.:)

Glycerol diglycidyl ether, technical grade

Cat. No.: B12059597
M. Wt: 408.4 g/mol
InChI Key: QFMWJDGCJROGRC-UHFFFAOYSA-N
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Description

Overview of Glycerol (B35011) Diglycidyl Ether in Contemporary Chemical Science

Glycerol diglycidyl ether (GDE) is an aliphatic epoxy compound chemically defined by a glycerol backbone featuring two reactive epoxide groups, also known as oxirane rings. This bifunctional nature makes it a significant monomer and crosslinking agent in modern polymer chemistry. cenmed.com GDE is typically synthesized through the reaction of glycerol with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521), or a Lewis acid catalyst. wikipedia.orggoogle.com

In contemporary materials science, GDE is recognized as a key component in the formulation of bio-based epoxy resins. ncsu.edu Its aliphatic structure imparts greater flexibility to polymer networks compared to the rigid, aromatic structures of conventional epoxy resins like those based on Bisphenol A diglycidyl ether (DGEBA). As a diepoxy crosslinker, GDE is valued for its low viscosity, which facilitates its use in creating thermosetting materials with properties such as low shrinkage and good adhesion when cured, typically with aliphatic amines. cenmed.comalfa-chemistry.comchemicalbook.com

Current research highlights the versatility of GDE in several advanced applications. It is used extensively to enhance the properties of natural polymers by acting as a crosslinking agent. In the biomedical field, GDE is employed in the formation of hydrogels and biodegradable microgels for applications like controlled protein release. alfa-chemistry.com Furthermore, GDE serves as a crucial monomer in photocationic polymerization, a process where UV light initiates rapid curing, finding use in coatings and composites. alfa-chemistry.com Its role extends to the synthesis of high-performance nanocomposites, for instance, by being cured with anhydrides in the presence of nanoparticles like alumina (B75360) to create reinforced materials. alfa-chemistry.com

Table 1: Physicochemical Properties of Glycerol Diglycidyl Ether (Technical Grade)
PropertyValueReference
CAS Number27043-36-3 chemicalbook.comsigmaaldrich.comnih.gov
Molecular FormulaC9H16O5 chemicalbook.comsigmaaldrich.comnih.gov
Molecular Weight204.22 g/mol sigmaaldrich.comnih.gov
AppearanceTransparent liquid alfa-chemistry.com
Density1.229 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Indexn20/D 1.482 chemicalbook.comsigmaaldrich.com
Boiling Point341.5 °C alfa-chemistry.com
Flash Point113 °C (closed cup) sigmaaldrich.com

Evolution of Glycidyl (B131873) Ether Chemistry in Polymer Science

The chemistry of glycidyl ethers has been fundamental to polymer science since the late 1940s, primarily as the basic components of epoxy resins. mdpi.com The field was historically dominated by aromatic glycidyl ethers, with Bisphenol A diglycidyl ether (DGEBA) constituting over 90% of the global epoxy resin market. mdpi.com These petroleum-derived resins are known for their excellent thermal and mechanical properties, making them suitable for high-performance composites, coatings, and electronics. mdpi.com

The evolution in recent decades has been driven by a push towards sustainability and new functionalities. This has led to a shift from non-renewable, rigid aromatic structures like DGEBA to bio-based, flexible aliphatic glycidyl ethers. mdpi.com Glycerol diglycidyl ether is a prime example of this evolution, offering a renewable alternative that imparts different mechanical properties, such as increased flexibility, to the final polymer.

The broader field of glycidyl ether chemistry has also expanded significantly. Research now explores a wide array of functional glycidyl ethers, such as allyl glycidyl ether (AGE), which allows for post-polymerization modifications via thiol-ene coupling chemistry. nih.gov The controlled polymerization of these monomers enables the synthesis of polymers with well-defined structures and narrow molecular weight distributions. nih.govnih.gov Furthermore, the copolymerization of different glycidyl ethers, such as hydrophobic long-chain alkyl glycidyl ethers with hydrophilic ethers, allows for the creation of advanced amphiphilic polyethers. d-nb.inforsc.org These materials are used to create polymeric surfactants and supramolecular hydrogels, demonstrating a clear evolution from simple structural resins to highly functional and tunable macromolecular platforms. d-nb.info

Strategic Importance of Glycerol as a Renewable Chemical Feedstock

Glycerol, a simple polyol, has emerged as a strategically important platform chemical in the transition towards a bio-based economy. patsnap.comresearchgate.net Its significance stems from its widespread availability as the primary byproduct of the biodiesel industry; for every ton of biodiesel produced, approximately 100 kg of crude glycerol is generated. resourcewise.com This has resulted in a global surplus, making glycerol an abundant, inexpensive, and renewable feedstock. nih.govmdpi.comnih.gov

The chemical versatility of glycerol, which possesses three hydroxyl groups, makes it an ideal starting material for conversion into a wide range of value-added chemicals. patsnap.comkumarmetal.com The valorization of glycerol is a major focus of green chemistry, with research targeting its transformation into intermediates that can replace petroleum-derived products. researchgate.netnih.govpatsnap.commostwiedzy.pl Key conversion pathways include:

Epichlorohydrin: Glycerol can be converted to epichlorohydrin, a crucial precursor for epoxy resins, including glycerol diglycidyl ether. ncsu.edukumarmetal.com Bio-based epichlorohydrin production from glycerol is a commercially realized process that reduces reliance on petrochemical routes. ncsu.educhemanalyst.com

Propylene (B89431) Glycol and Acrolein: Glycerol serves as a feedstock for producing industrial chemicals like propylene glycol and acrolein through catalytic processes. patsnap.compatsnap.com

Advanced Biofuels and Biochemicals: Research is ongoing to selectively convert glycerol into gateway chemicals like 2,5-hexanedione, which can be used to synthesize high-density aviation fuels and other materials. ukccsrc.ac.uk

Table 2: Research Findings on Glycerol Valorization
Glycerol-Derived ProductConversion MethodSignificance/ApplicationReference
Epichlorohydrin (ECH)Reaction with hydrogen chloridePrecursor for epoxy resins (e.g., DGEBA, GDE) kumarmetal.comchemanalyst.com
Acrolein, Acrylic AcidOxidative transformationEstablished chemical intermediates nih.gov
2,5-HexanedioneSelective catalytic conversionGateway chemical for pesticides, resins, aviation biofuels ukccsrc.ac.uk
Polymers (e.g., Polyesters)Polymerization, EsterificationUse in alkyd resins, cross-linked polyesters kumarmetal.commostwiedzy.pl
Propylene GlycolCatalytic processesIndustrial chemical patsnap.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O10 B12059597 Glycerol diglycidyl ether, technical grade

Properties

Molecular Formula

C18H32O10

Molecular Weight

408.4 g/mol

IUPAC Name

1,3-bis(oxiran-2-ylmethoxy)propan-2-ol;2,3-bis(oxiran-2-ylmethoxy)propan-1-ol

InChI

InChI=1S/2C9H16O5/c10-7(1-11-3-8-5-13-8)2-12-4-9-6-14-9;10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h2*7-10H,1-6H2

InChI Key

QFMWJDGCJROGRC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC(CO)OCC2CO2.C1C(O1)COCC(COCC2CO2)O

Origin of Product

United States

Synthesis and Advanced Methodologies for Glycerol Diglycidyl Ether

Reaction Pathways and Mechanistic Studies

The dominant route for synthesizing glycerol (B35011) diglycidyl ether involves the initial formation of a halohydrin ether, which subsequently undergoes ring closure to form the final epoxide rings. However, alternative pathways are also being explored to offer greener and more efficient options.

The classical and most widely used industrial method for synthesizing glycidyl (B131873) ethers, including GDGE, begins with the reaction of an alcohol with an epihalohydrin, such as epichlorohydrin (B41342). acs.orggoogle.com In this first step, the glycerol molecule acts as the alcohol. The reaction opens the epoxide ring of epichlorohydrin, leading to the formation of a chlorohydrin ether intermediate. google.com This reaction is an important step in the two-step process for preparing epoxyglycidyl ether. google.com The process involves the hydrochlorination of glycerol, which can result in a mixture of dichlorohydrins. wikipedia.org The reaction between the alcohol (glycerol) and epichlorohydrin forms the corresponding halohydrin ether. acs.orggoogle.com

This initial ring-opening reaction is typically catalyzed by an acid. The hydroxyl group of glycerol attacks one of the carbon atoms of the epichlorohydrin epoxide ring. This results in the formation of a glycerol-chlorohydrin ether intermediate. The quality of the raw materials and the reaction temperature are significant factors influencing this ring-opening reaction. google.com

Following the formation of the halohydrin ether intermediate, the next critical step is the dehydrohalogenation to form the two epoxide rings of the GDGE molecule. acs.org This is achieved through an intramolecular cyclization reaction, which is typically mediated by a strong base, such as sodium hydroxide (B78521). google.comguidechem.com

The mechanism is an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group of the chlorohydrin intermediate, creating a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom that bears the chlorine atom, displacing the chloride ion and forming the stable three-membered epoxide ring. rsc.org This SN2 reaction occurs with an inversion of configuration at the carbon being attacked. The process must be repeated for both chlorohydrin moieties on the intermediate molecule to yield the final glycerol diglycidyl ether.

Beyond the traditional epichlorohydrin route, alternative methods for synthesizing glycerol ethers are actively being researched.

Transesterification of Glycidol (B123203) with Glycerol: One significant alternative pathway involves glycidol (2,3-epoxy-1-propanol) as a key intermediate. rsc.orgnih.gov Glycidol itself can be synthesized from glycerol through several methods, including transesterification with dimethyl carbonate (DMC). nih.govacs.orgrsc.org Once formed, glycidol can react with glycerol in the presence of alkaline catalysts. researchgate.net The hydroxyl groups of glycerol act as nucleophiles, opening the epoxide ring of glycidol to form glycerol monoethers, and subsequently, diethers like GDGE. researchgate.netresearchgate.net This method is central to the base-catalyzed self-condensation of glycerol to form polyglycerols, where glycidol is a proven intermediate. researchgate.net By controlling the stoichiometry of the reactants, the formation of lower oligomers such as diglycerol (B53887) and its glycidyl ethers can be favored.

Cationic Polymerization of Glycerol Derivatives: Cationic polymerization represents another approach to creating glycerol-based ethers. The cationic ring-opening polymerization of glycidol and its derivatives can be initiated to form poly(glycerol ether)s. mdpi.comacs.org While often used to create high molecular weight polymers, this process can, in principle, be controlled to favor the formation of specific oligomers like GDGE. researchgate.netnih.gov This method involves the use of cationic initiators that activate the epoxide ring of a monomer like glycidol, allowing it to be attacked by a nucleophile, such as a hydroxyl group from a glycerol molecule or another growing polymer chain. mdpi.comacs.org

Catalytic Systems in Glycerol Diglycidyl Ether Synthesis

Lewis acids are commonly employed as catalysts for the initial ring-opening reaction between glycerol and epichlorohydrin. google.com Among the most frequently cited Lewis acids for this purpose are Boron Trifluoride (BF₃) and Tin Tetrachloride (SnCl₄). google.comgoogle.com

Boron trifluoride , often used as its diethyl etherate complex (BF₃·OEt₂), is an effective catalyst for various organic reactions, including the synthesis of glycidyl ethers and other polyethers. wikipedia.orgguidechem.comresearchgate.net It activates the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.

Tin tetrachloride is another powerful Lewis acid used to catalyze the formation of glycidyl ethers from alcohols and epichlorohydrin. google.comnih.gov It functions similarly to boron trifluoride by coordinating to the oxygen of the epoxide ring, thereby facilitating the ring-opening step. The use of specific tin-based catalysts has been reported to yield glycidyl ethers with high purity. google.com

Catalyst SystemRole in SynthesisKey Advantages/CharacteristicsReference
Boron Trifluoride (BF₃) and its complexesLewis acid catalyst for the ring-opening of epichlorohydrin by glycerol.Effective catalyst for etherification and polymerization reactions. wikipedia.orgresearchgate.net google.comguidechem.com
Tin Tetrachloride (SnCl₄)Lewis acid catalyst for the reaction of alcohols with epichlorohydrin.Promotes the formation of the halohydrin ether intermediate with high selectivity. google.com google.comnih.gov
Alkali Metal Hydroxides (e.g., NaOH)Base catalyst for the dehydrohalogenation (ring-closure) of the chlorohydrin intermediate.Enables the intramolecular Williamson ether synthesis to form the final epoxide rings. google.com google.comguidechem.com

Alkali metal hydroxides, particularly sodium hydroxide (NaOH), are essential reagents in the second stage of the conventional synthesis: the ring-closure or epoxidation step. google.comguidechem.com After the formation of the chlorohydrin ether intermediate, a strong base is required for the dehydrohalogenation reaction. google.com

The hydroxide ion acts as a strong base, abstracting a proton from the hydroxyl group of the chlorohydrin. The resulting alkoxide ion then undergoes an intramolecular SN2 reaction, displacing the adjacent chloride ion to form the epoxide ring. rsc.org The amount of alkali metal hydroxide used is typically equivalent to or in slight excess of the amount of organically bound chlorine in the intermediate mixture to drive the reaction to completion. google.com This method is a cornerstone of the classic two-step synthesis of glycidyl ethers. guidechem.com

Phase Transfer Catalysis in Heterogeneous Systems

The synthesis of glycidyl ethers can be effectively achieved through phase-transfer catalysis (PTC), a methodology that facilitates the reaction between reactants located in different immiscible phases. In the context of glycerol diglycidyl ether, this typically involves the reaction of glycerol with an epihalohydrin, such as epichlorohydrin, in a biphasic system. One phase is aqueous, containing a base like sodium hydroxide, while the other is an organic phase holding the glycerol and epichlorohydrin.

A key component in this process is the phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide. iagi.or.id This catalyst transports the hydroxide or alkoxide ions from the aqueous phase to the organic phase, enabling the deprotonation of glycerol and its subsequent nucleophilic attack on epichlorohydrin. iagi.or.id

The use of a solid-phase catalyst in a liquid organic phase (solid-liquid PTC) presents several advantages. This approach can lead to increased reaction rates and higher selectivity. sigmaaldrich.com Furthermore, a significant benefit of solid-liquid PTC is the simplified workup procedure; the solid by-products, such as sodium chloride and excess sodium hydroxide, can be conveniently removed by simple filtration. researchgate.net This method can also be designed to be solvent-free, where the reactants themselves form the organic phase, contributing to a more environmentally friendly process. researchgate.net Research has shown that this solvent-free, solid-liquid PTC approach can lead to high yields of glycidyl ethers, with some studies reporting yields of octylglycidyl ether and octadecylglycidyl ether as high as 92.0% and 91.7%, respectively. researchgate.net

Heterogeneous Acid Catalysis for Glycerol-Derived Ethers

Heterogeneous acid catalysis offers a promising alternative for the synthesis of glycerol-derived ethers, avoiding the use of corrosive and difficult-to-separate homogeneous acid catalysts. mdpi.com Solid acid catalysts, such as zeolites, sulfonic resins (e.g., Amberlyst-15), and clays, have been extensively studied for the etherification of glycerol. google.com The performance of these catalysts is influenced by both their acidity and the polarity of their surfaces. rsc.org

A variety of solid acid catalysts have demonstrated efficacy in glycerol etherification. For instance, in the etherification of glycerol with ethanol, catalysts like Amberlyst-15 acid resin have achieved high glycerol conversion (96%) and selectivity towards ethyl ethers (80%) at 180°C. google.com Zeolites, possessing both Lewis and Brønsted acid sites, have also proven effective, with glycerol conversions reaching up to 81% with ethyl alcohol. google.com Sulfonated graphene has been employed as a catalyst in the reaction of glycerol with isobutene, resulting in complete glycerol conversion and high selectivity (nearly 92 mol%) to di- and tri-substituted ethers. google.com

The choice of catalyst can significantly impact the product distribution. For example, in the direct etherification of glycerol, basic heterogeneous catalysts may show high selectivity for diglycerol and triglycerol. mdpi.com The table below summarizes the performance of various heterogeneous catalysts in the etherification of glycerol.

Table 1: Performance of Various Heterogeneous Catalysts in Glycerol Etherification

Catalyst Reactant Temperature (°C) Reaction Time (h) Glycerol Conversion (%) Diglycerol/Diether Selectivity (%) Triglycerol/Triether Selectivity (%) Reference
Amberlyst-15 Ethanol 180 4 96 80 (total ethyl ethers) - google.com
H-Beta zeolite Ethanol - 8 92 17 12 mdpi.com
H-ZSM-5 zeolite Ethanol - 8 61 4 2 mdpi.com
Sulfonated graphene Isobutene 60-70 7 99.7 56.4 35.7 google.com
Ca1.6La0.4Al0.6O3 Glycerol (solvent-free) 250 8 96.3 53 (diglycerol) - (88% di- + tri-glycerol) researchgate.netsciepub.com
XZ-K (Zeolite) with KHSO4 Glycerol (solvent-free) 280 3 85.4 54.1 (diglycerol) 21.3 (triglycerol) mdpi.com

Purification and Isolation Techniques for Research Applications

The purification of glycerol diglycidyl ether is a critical step to ensure its quality for research and industrial applications. The technical grade product often contains unreacted starting materials, by-products, and catalyst residues that need to be removed.

Extraction Methodologies

Solvent extraction is a common technique used in the purification of glycerol and its derivatives. researchgate.net This method relies on the differential solubility of the desired product and impurities in two immiscible liquid phases. For instance, after the synthesis of glycidyl ethers, the reaction mixture can be diluted with a suitable organic solvent, such as toluene (B28343) or ethyl acetate. google.com The organic phase is then washed with an aqueous solution, for example, a 10% aqueous solution of potassium dihydrogen phosphate, to remove water-soluble impurities and salts. google.com In the purification of crude glycerol, solvents like petroleum ether have been shown to be effective in removing methanol. rsc.orgnih.gov The choice of solvent is crucial; for example, in one study, petroleum ether yielded a glycerol purity of 98.4%, whereas toluene and n-butanol resulted in purities of 93.6% and 83.4%, respectively, under the same conditions. rsc.orgnih.gov

Distillation Protocols

Vacuum distillation is a primary method for purifying glycerol and its ethers, as it allows for separation at lower temperatures, thus preventing thermal decomposition of the compounds. researchgate.net For glycerol, which tends to decompose and polymerize at temperatures around 180°C, distillation under reduced pressure is essential. mdpi.com In a typical process, after initial treatment to remove salts and other impurities, the glycerol-containing mixture is fed into a thin-layer evaporator under vacuum. mdpi.com The process can be designed to achieve high purity levels, with some simulations showing the potential to reach 99.77% glycerol purity through fractional vacuum distillation. researchgate.net For glycidyl ethers, after the reaction, any excess volatile reactants like epichlorohydrin can be removed by vacuum distillation. google.com The final product can then be isolated by distilling off the solvent used during the workup. researchgate.net

Crystallization Processes

Crystallization is a powerful purification technique for solid organic compounds, based on the principle of differential solubility in a given solvent at varying temperatures. tri-iso.com An impure solid is dissolved in a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the mother liquor. chalmers.se However, for technical grade glycerol diglycidyl ether, which is often a liquid at room temperature, inducing crystallization for purification can be challenging. sigmaaldrich.comgoogle.com In fact, for many epoxy resins based on diglycidyl ethers, the prevention of crystallization is a primary concern to maintain ease of handling. google.comnih.gov The tendency of some high-purity diglycidyl ethers to crystallize is often seen as a drawback for certain applications. google.com While crystallization is a fundamental purification method, specific protocols for the deliberate crystallization of technical grade glycerol diglycidyl ether for purification purposes are not widely reported in the available literature. General methods for crystallizing organic compounds include slow evaporation of a solvent, vapor diffusion, and solvent layering, but their specific application to GDGE purification remains an area for further research. iagi.or.id

Green Chemistry Approaches in Glycerol Diglycidyl Ether Production

The principles of green chemistry are increasingly being applied to the production of glycerol diglycidyl ether, driven by the desire for more sustainable and environmentally benign processes. A key aspect of this is the utilization of glycerol, a renewable feedstock primarily generated as a by-product of biodiesel production. mdpi.com This valorization of a waste stream into a value-added chemical is a cornerstone of green chemistry. mdpi.com

Solvent-free synthesis is another significant green chemistry approach. By eliminating the need for organic solvents, these processes reduce waste, minimize potential environmental impact, and can simplify the purification process. researchgate.net The direct etherification of glycerol without a solvent is an example of such a process. mdpi.com

Development of Solvent-Free Reaction Systems

The traditional synthesis of glycidyl ethers often involves the use of organic solvents, which contribute to environmental concerns and increase processing costs due to the need for post-reaction separation and treatment. chalmers.se To address these challenges, significant research has focused on developing solvent-free reaction systems for the synthesis of glycerol diglycidyl ether (GDE). These systems aim to create a more sustainable and economically viable manufacturing process.

A prominent solvent-free method involves the direct reaction of an alcohol, such as glycerol, with an epihalohydrin (commonly epichlorohydrin) in the presence of a solid base and a phase-transfer catalyst. chalmers.segoogle.com This approach eliminates the need for both water and organic solvents. The reaction is typically carried out using an alkali metal hydroxide (e.g., sodium hydroxide) as the base and a phase-transfer catalyst, such as an amine or ammonium-based compound, to facilitate the reaction between the different phases. google.com

Key research findings indicate that several factors influence the yield and efficiency of this solvent-free process. These include the molar ratios of the reactants, reaction temperature, and reaction time. chalmers.se The separation of the solid base catalyst from the liquid product mixture is a straightforward filtration step, simplifying the purification process compared to conventional methods. chalmers.se Studies have demonstrated promising yields, with some optimized, solvent-free reactions achieving product yields exceeding 75%. chalmers.se

The table below summarizes typical reaction parameters investigated in solvent-free glycidyl ether synthesis.

ParameterValue/RangePurpose/FindingSource
Reactants Glycerol, EpichlorohydrinPrimary alcohol and epoxidizing agent google.com
Catalyst System Alkali Metal Hydroxide, Phase-Transfer CatalystDeprotonates alcohol and facilitates inter-phase reaction chalmers.segoogle.com
Molar Ratio (Alcohol:Epichlorohydrin:Base) 1:0.8-4:0.8-4Optimization of this ratio is critical to maximize yield google.com
Reaction Temperature 10-100 °CInfluences reaction rate and selectivity google.com
Pressure AtmosphericSimplifies reactor design and reduces operational costs google.com
Yield >75%Demonstrates the viability of the solvent-free approach chalmers.se

Investigation of Renewable Catalyst Systems

One promising avenue is the use of modified natural clays, such as montmorillonite (B579905), as solid-base catalysts. researchgate.net For instance, acid-treated montmorillonite modified with lithium hydroxide has been shown to be highly effective in the solvent-free etherification of glycerol to produce diglycerol, a related polyglycerol. researchgate.net Such catalysts offer high glycerol conversion rates (up to 98%) and good selectivity towards desired products. Their solid nature facilitates easy separation from the reaction mixture and allows for potential reuse, a significant advantage over homogeneous catalysts. researchgate.net

Other research has focused on catalysts derived from industrial or agricultural waste. Materials like dolomite (B100054) (a source of CaO–MgO mixed oxides) and fly ash (a source for zeolite synthesis) have been successfully used as catalysts for glycerol transformation reactions, such as its conversion to glycerol carbonate. mdpi.com These studies highlight a broader trend of valorizing low-cost materials for catalysis, a principle that is applicable to the synthesis of glycerol derivatives like GDE.

The table below presents findings from studies on renewable and low-cost catalyst systems for glycerol conversion reactions.

Catalyst TypeRaw Material SourceReactionKey FindingsSource
Modified Clay Montmorillonite K-10Glycerol EtherificationAchieved ~98% glycerol conversion with ~53% diglycerol selectivity. researchgate.net
Mixed Oxides Natural DolomiteGlycerol TransesterificationResulted in 97% glycerol conversion and 94% glycerol carbonate yield. mdpi.com
Zeolite Coal Fly AshGlycerol TransesterificationAchieved 100% glycerol conversion and 96% glycerol carbonate yield. mdpi.com
Sulfonated Carbon Glycerol (byproduct)PFAD EsterificationCreated a solid acid catalyst from a byproduct, achieving >92% yield. mdpi.com

Strategies for Sustainable By-product Utilization

A holistic approach to sustainable chemical production requires not only an efficient primary reaction but also effective management of byproducts. In the synthesis of glycerol diglycidyl ether, this involves two key considerations: the utilization of crude glycerol as a feedstock and the management of byproducts formed during the epoxidation reaction.

Glycerol itself is a major byproduct of the biodiesel industry, with its increasing production creating a surplus. ncsu.eduresearchgate.net The valorization of this crude glycerol is a critical sustainability strategy. Using this industrial byproduct as the primary raw material for producing value-added chemicals like GDE transforms a waste stream into a valuable feedstock. ncsu.edu This approach is central to the economic and environmental viability of bio-based chemicals. Life cycle assessments show that while glycerol-based processes can have significant environmental impacts, using purified crude glycerol from biodiesel production can considerably reduce these impacts compared to using glycerol derived from fossil fuels. rsc.org

The tables below outline the identified byproducts in glycidyl ether synthesis and the valorization pathways for crude glycerol.

Table 1: Byproducts in Glycidyl Ether Synthesis

Byproduct Type Formation Pathway Impact Source
Didecyloxy propanol Glycidyl ether reacts with another alcohol molecule Reduces yield of the desired glycidyl ether chalmers.se
Glycerol Dichlorohydrin Formed from side reactions of epichlorohydrin Impurity that requires separation and reduces atom economy google.com
Polyepichlorohydrin Polymerization of excess epichlorohydrin Reduces yield and can complicate purification google.com

| Chlorohydrin Ethers | Incomplete dehydrohalogenation | Increases chlorine content of the final product; requires further processing | google.com |

Table 2: Sustainable Utilization of Crude Glycerol

Application Resulting Product Significance Source
Epoxy Resins Glycerol Diglycidyl Ether (GDE) Value-added chemical for bio-based thermosets and adhesives. ncsu.edu ncsu.edu
Fuel Additives Ethers of Glycerol Can be used as oxygenated additives for diesel and biodiesel fuels. mdpi.com mdpi.com
Chemical Intermediate Acrolein, Acrylic Acid Platform chemicals for producing a wide range of other products. mdpi.comrsc.org mdpi.comrsc.org

| Catalyst Production | Sulfonated Carbon Catalyst | Glycerol itself is used as a precursor for a solid acid catalyst. mdpi.com | mdpi.com |

Reactivity and Fundamental Reaction Mechanisms of Glycerol Diglycidyl Ether

Epoxide Ring-Opening Reactions

The high reactivity of glycerol (B35011) diglycidyl ether stems from the inherent ring strain of its three-membered epoxide rings. libretexts.orgchalmers.se This strain makes the ether oxygen a poor leaving group, yet the ring-opening is thermodynamically favorable. byjus.com Nucleophiles attack one of the electrophilic carbon atoms of the C-O bond, leading to the breaking of the bond and relieving the ring strain. polymerinnovationblog.com These reactions typically result in the formation of 2-substituted alcohols. polymerinnovationblog.com The ring-opening can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. byjus.comtransformationtutoring.com

Nucleophilic Addition Mechanisms

The core reaction mechanism for glycerol diglycidyl ether involves the nucleophilic addition to one of the carbons of the oxirane ring. This process is a form of nucleophilic substitution where the ether oxygen acts as the leaving group upon protonation or in a concerted step.

The reaction between glycerol diglycidyl ether (GDE) and amine functional groups is a cornerstone of epoxy resin curing. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. polymerinnovationblog.com The lone pair of electrons on the nitrogen atom of the amine attacks the least sterically hindered electrophilic carbon of the epoxide ring. polymerinnovationblog.compressbooks.pub This attack leads to the opening of the epoxide ring and the formation of a β-amino alcohol. sci-hub.segoogle.com

The general steps of the mechanism are as follows:

The amine's nucleophilic nitrogen attacks an epoxide carbon, causing the C-O bond to break and form an alkoxide intermediate with a positive charge on the nitrogen. polymerinnovationblog.com

The negatively charged oxygen then abstracts a proton from the nitrogen, regenerating a neutral amine and forming a hydroxyl group. polymerinnovationblog.com

Primary amines contain two active hydrogens and can therefore react with two epoxide groups, leading to cross-linking between polymer chains. google.com Secondary amines, formed after the first reaction of a primary amine, can react with another epoxide group, forming a tertiary amine and a further crosslink. polymerinnovationblog.comkpi.ua

A specific example is the use of GDE as a crosslinking agent in the synthesis of p(TAEA-co-GDE) microgels through an epoxy-amine reaction with tris(2-aminoethyl)amine (B1216632) (TAEA). alfa-chemistry.com In this reaction, the oxirane rings of GDE are opened by the active hydrogens of the amine groups in TAEA. alfa-chemistry.com The reactivity of amines as nucleophiles is significantly higher than that of water, making the amine-epoxide reaction highly efficient. acs.org Studies have also shown that the hydroxyl groups generated during the reaction, or those already present on the GDE molecule, can catalyze and accelerate the amine-epoxide reaction. semanticscholar.org

Table 1: Research Findings on Glycerol Diglycidyl Ether Reaction with Amines

ReactantCatalyst/ConditionsKey FindingsReference(s)
Tris(2-aminoethyl)amine (TAEA)Microemulsion polymerizationGDE acts as a crosslinking agent, with its epoxide rings opened by the amine's active hydrogens. alfa-chemistry.com
Aniline (model for aromatic amines)N,N-dimethylbenzylamine (accelerator)Tertiary amines accelerate the epoxy ring-opening for polyaddition curing with aromatic amines. kpi.ua
General Aliphatic and Aromatic AminesHydroxyl groups (from solvent or reaction)Hydroxyl groups markedly accelerate the amine-glycidyl ether reaction, acting as a catalyst. semanticscholar.org
General AminesAqueous solventAmine-epoxide reactions are water-catalyzed and highly efficient, often outcompeting hydrolysis. acs.orgacs.org

Glycerol diglycidyl ether can react with hydroxyl functional groups, found in alcohols or water (hydrolysis), through either base-catalyzed or acid-catalyzed ring-opening mechanisms. libretexts.orglibretexts.org The product of the reaction with an alcohol is a hydroxyl ether, while hydrolysis yields a diol. pressbooks.pubgoogle.com

Under basic or neutral conditions, the reaction follows a typical SN2 mechanism. A strong nucleophile, such as an alkoxide or hydroxide (B78521) ion, attacks the less sterically hindered carbon of the epoxide ring. byjus.compressbooks.pub This is the preferred pathway for reactions at alkaline pH, where epoxy groups predominantly react with hydroxyl groups to form stable ether bonds. researchgate.net

Under acidic conditions, the mechanism is more complex. The epoxide oxygen is first protonated by the acid, making it a better leaving group and activating the ring for nucleophilic attack. libretexts.orglibretexts.org The nucleophile (a neutral alcohol or water molecule) then attacks. While this attack has SN2 characteristics (leading to inversion of stereochemistry), the regioselectivity can be SN1-like. pressbooks.pub In asymmetric epoxides, the attack often occurs at the more substituted carbon because the transition state has significant carbocationic character, which is stabilized by substitution. pressbooks.publibretexts.org A proposed mechanism for the reaction of an epoxide with glycerol, catalyzed by BF₃·OEt₂, involves the coordination of the Lewis acid to the epoxide, followed by nucleophilic attack from one of glycerol's hydroxyl groups. researchgate.net

Table 2: Research Findings on Epoxide Reactions with Hydroxyl Groups

Reaction TypeCatalyst/ConditionsMechanism & RegioselectivityProductReference(s)
Base-CatalyzedBasic (e.g., NaOH, RO⁻)SN2: Nucleophile attacks the less substituted carbon.Trans-1,2-diol (from hydrolysis) or Hydroxy ether (from alcohol) byjus.compressbooks.pub
Acid-CatalyzedAcidic (e.g., H₃O⁺, H₂SO₄)SN2-like with SN1 characteristics: Nucleophile attacks the more substituted carbon in asymmetric epoxides.Trans-1,2-diol (from hydrolysis) pressbooks.publibretexts.orglibretexts.org
Reaction with GlycerolLewis Acid (BF₃·OEt₂)Lewis acid activates the epoxide, followed by nucleophilic attack from glycerol's OH group.Polyol researchgate.net

The reaction between glycerol diglycidyl ether's epoxide groups and thiols (mercaptans) is another important ring-opening addition. This reaction is categorized as a "click reaction" because it is selective, proceeds with high yield, generates no by-products, and occurs under mild conditions. rsc.org The product of this reaction is a β-hydroxy thioether. acs.org

The mechanism typically requires a base to deprotonate the thiol (R-SH) into a more nucleophilic thiolate anion (R-S⁻). rsc.org This strong nucleophile then readily attacks one of the epoxide carbons in an SN2 fashion, opening the ring. rsc.orgyoutube.com The reaction is known to be strongly autocatalytic. The hydroxyl group formed during the initial ring-opening can facilitate further reactions, likely by hydrogen bonding with the epoxide oxygen, making the ring more susceptible to nucleophilic attack. rsc.orgresearchgate.net In the presence of nucleophilic tertiary amine catalysts, the initiation process can be slow, but it is followed by a strong autoacceleration as the reaction progresses. rsc.orgresearchgate.net

The curing of glycerol diglycidyl ether with anhydrides is a common method for producing polyester (B1180765) networks. The reaction mechanism is a multi-step process. In the initial step, the anhydride (B1165640) ring is opened by a nucleophile, typically a hydroxyl group. paint.org This hydroxyl group can be the one present on the GDE backbone or one formed from a preliminary reaction. This initial reaction forms a carboxylic acid. paint.org

Subsequently, the newly formed carboxylic acid group reacts with an epoxide group. This can happen in two ways:

The carboxylic acid protonates the epoxide, activating it for attack by the carboxylate anion.

The carboxylate anion directly attacks the epoxide carbon, opening the ring to form an ester and a new hydroxyl group. This hydroxyl group can then react with another anhydride molecule, propagating the polymerization. sci-hub.se

Research has demonstrated the curing of GDE with 3,3-dimethylglutaric anhydride (DGA) to form nanocomposites. alfa-chemistry.com Similarly, the reaction between glycerol and succinic anhydride is used to produce poly(glycerol succinate), where the presence of the stronger succinic acid can also catalyze side reactions like the formation of poly(glycerol)ether bonds. nih.gov

Table 3: Research on GDE Reaction with Anhydrides

ReactantConditionsKey FindingsReference(s)
3,3-Dimethylglutaric Anhydride (DGA)Stoichiometric epoxy molar ratio (Xep = 0.33), with initiator.GDE was successfully cured with DGA to create an epoxy-based nanocomposite. alfa-chemistry.com
Succinic AnhydrideSynthesis at 150 °C without external catalyst.Succinic acid's presence contributes to a wider mass distribution and the formation of ether oligomers and cyclic structures. nih.gov

The reaction between an epoxide and a carboxylic acid, known as acidolysis, results in the formation of a β-hydroxyalkyl ester. sci-hub.se This reaction is fundamental to the curing mechanisms involving anhydrides, as the anhydride is first converted to a carboxylic acid. paint.org

The reaction mechanism can be complex and is often catalyzed. sci-hub.sedtic.mil In the presence of a catalyst like a tertiary amine or a carboxylate salt, the reaction proceeds via nucleophilic attack of the carboxylate on an epoxide carbon. sci-hub.serug.nl A proposed dual-catalysis mechanism suggests that a Lewis acid (like FeCl₃) coordinates with and activates the epoxide, while a Lewis base (like pyridine) deprotonates the carboxylic acid, allowing the resulting carboxylate to attack the activated epoxide. rug.nl The reaction rate is influenced by the structure of the epoxide and the nature of the catalyst. sci-hub.sedtic.mil The presence of stronger acids, such as succinic acid, has been shown to potentiate the occurrence of side reactions, including etherification, compared to weaker diacids like sebacic acid. nih.gov

Acid-Catalyzed Ring Opening

The ring-opening of epoxides, such as those in glycerol diglycidyl ether, can be catalyzed by acids. Under acidic conditions, the epoxide oxygen is first protonated, which makes it a better leaving group. researchgate.netlibretexts.org This is followed by a nucleophilic attack. The reaction is significantly facilitated compared to other ethers due to the inherent strain in the three-membered epoxide ring, allowing the reaction to proceed under milder conditions. pressbooks.pub

The mechanism of acid-catalyzed epoxide opening is a hybrid between an S(_N)1 and S(_N)2 pathway. libretexts.orgpressbooks.pub After the initial protonation of the epoxide oxygen, the carbon-oxygen bond begins to weaken, leading to the development of a partial positive charge on the carbon atom. libretexts.org The nucleophile then attacks the epoxide carbon. For asymmetric epoxides, if both carbons are primary or secondary, the attack preferentially occurs at the less sterically hindered carbon, which is characteristic of an S(_N)2 reaction. pressbooks.pub However, if one of the carbons is tertiary, the nucleophile tends to attack the more substituted carbon, a characteristic of an S(_N)1 reaction. pressbooks.pub This results in the formation of a trans-1,2-diol (or vicinal glycol) when water is the nucleophile. libretexts.orgpressbooks.pub If an anhydrous hydrogen halide is used, a trans halohydrin is formed. pressbooks.pub

Base-Catalyzed Ring Opening

Epoxide rings are also susceptible to cleavage by bases and various nucleophiles. libretexts.orgpressbooks.pub This reaction is a key step in processes like the polymerization of glycerol. researchgate.net The high ring strain of the epoxide makes the ether oxygen a viable leaving group, which is not typical for other ethers. libretexts.org

The base-catalyzed ring-opening of epoxides follows a typical S(_N)2 mechanism. libretexts.orgpressbooks.pub The nucleophile, which can be a hydroxide ion, an alkoxide, an amine, or a Grignard reagent, attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgpressbooks.pub This backside attack leads to the opening of the ring and the formation of a product with a specific stereochemistry. For instance, the reaction of an epoxide with an ethoxide ion will exclusively attack the less substituted primary carbon. pressbooks.pub This regioselectivity is a hallmark of the base-catalyzed pathway. In the context of glycerol polymerization, an alcoholate anion formed from glycerol and an alkaline catalyst attacks a carbon atom linked to a hydroxyl group, leading to ether formation. researchgate.net

Esterification Reaction Mechanisms

Glycerol diglycidyl ether can undergo esterification reactions, typically involving its hydroxyl groups that are either present initially or formed during the ring-opening of the epoxide moieties. The classical Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org However, various methods exist for esterification.

One common mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester. youtube.com

Alternative esterification methods can be employed, such as using acid anhydrides with a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org In some cases, the reaction can proceed without a traditional catalyst, as seen in the catalyst-free esterification of glycerol with citric acid, which leads to a polyester through repeated esterification steps. youtube.com The reaction between carboxylic acids and dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride also provides a pathway to esters. organic-chemistry.org The specific mechanism will depend on the reactants and catalysts employed, but generally involves the nucleophilic attack of an alcohol on an activated carboxylic acid derivative. organic-chemistry.orgyoutube.com

Advanced Polymerization Kinetics and Mechanistic Pathways

The polymerization of glycerol diglycidyl ether is a complex process involving multiple reaction pathways. The curing kinetics are crucial for determining the properties of the final polymer network.

Autocatalytic Behavior in Glycerol Diglycidyl Ether Polymerization

The polymerization of glycerol diglycidyl ether, particularly when cured with amines, often exhibits autocatalytic behavior. kpi.ua This phenomenon arises because the hydroxyl groups generated during the epoxide ring-opening reaction can act as a catalyst for subsequent reactions. vub.be The reaction of a primary amine with an epoxy group initiates the cure, but the reactions involving the newly formed hydroxyl groups become rate-determining as the conversion progresses. vub.be

The autocatalytic kinetic model has been successfully applied to describe the curing of various epoxy systems, including those with glycerol diglycidyl ether. tandfonline.comresearchgate.net In these models, the reaction rate is dependent not only on the concentration of the reactants but also on the concentration of the product that contains the catalytic hydroxyl groups. kpi.ua For example, in the curing of a diglycidyl ether of bisphenol A (DGEBA)/diaminodiphenylsulfone (DDS) system, the secondary amine-epoxy reaction was well-described by a first-order autocatalytic model. kpi.ua The autocatalytic mechanism is a key feature in modeling the conversion versus time profiles of these curing reactions. kpi.ua

Determination of Activation Energies in Curing Processes

The activation energy (Ea) is a critical parameter for understanding the temperature dependence of the curing process. It can be determined using techniques like differential scanning calorimetry (DSC). tandfonline.comresearchgate.net Methods such as the Kissinger and Flynn-Wall-Ozawa (FWO) methods are commonly used to calculate activation energies from non-isothermal DSC data. researchgate.net

For epoxy systems, the activation energy can be influenced by various factors, including the chemical structure of the epoxy resin and curing agent, as well as the presence of diluents or accelerators. tandfonline.comresearchgate.net For instance, in a study of photocationically curable formulations, the activation energy of glycerol diglycidyl ether systems was found to decrease with the addition of phenyl glycidyl (B131873) ether. tandfonline.comresearchgate.net In another study involving a DGEBA system, the addition of an accelerator decreased the reaction activation energy. researchgate.net The values of activation energy provide insight into the mobility of reactive species and the extent of the crosslinking reaction. tandfonline.com

Table 1: Activation Energies for Various Epoxy Systems

Epoxy SystemCuring Agent/ConditionActivation Energy (kJ/mol)Analytical Method
Glycerol Diglycidyl Ether / Phenyl Glycidyl EtherPhotoinitiatorDecreased with increasing Phenyl Glycidyl EtherPhoto DSC
DGEBA / Amidoamine AdductAliphatic & Aromatic Amines55.95–63.42DSC (Kissinger & FWO)
DGEBA / DPDP (accelerator)Decreased by 4.0% with 10 wt% DPDSC

Reaction Order Analysis and Kinetic Modeling

Statistical analysis is used to evaluate the goodness of fit of the chosen model, often by calculating the coefficient of determination (R²). tum.de Kinetic modeling allows for the prediction of the evolution of reactant and product concentrations over time and is a powerful tool for designing and optimizing industrial-scale reactor processes. mdpi.com For instance, a kinetic model for the reaction between DGEBA and terephthalic acid showed an average relative error of 4.63% for temperature variations, indicating a good fit. researchgate.net

Photoinitiated Cationic Polymerization Mechanisms

Photoinitiated cationic polymerization is a method that employs light to initiate the polymerization of monomers, such as the epoxide groups in Glycerol Diglycidyl Ether (GDGE). arkema.com This process is characterized by an acid-catalyzed, ring-opening polymerization mechanism. arkema.compolymerinnovationblog.com Unlike free-radical polymerization, which involves the transfer of a free-radical, cationic polymerization proceeds by transferring a charge from one monomer unit to the next during the chain growth phase. polymerinnovationblog.com The reaction is comprised of initiation, propagation, termination, and chain transfer steps. polymerinnovationblog.comyoutube.com A key advantage of this method is that only the initiation step requires UV light; the subsequent propagation is thermally driven and can continue even after the light source is removed, a phenomenon known as "dark cure". arkema.com This leads to high conversion rates, low volume shrinkage, and the absence of oxygen inhibition, which is a common issue in free-radical polymerization. arkema.comresearchgate.net

The general mechanism begins with the photoinitiator absorbing UV radiation, which causes it to generate a strong Brønsted or Lewis acid. polymerinnovationblog.com This acid then protonates an epoxy group on the GDGE monomer. polymerinnovationblog.com The protonated epoxide ring becomes highly strained and opens, forming a carbocation. This carbocation is the active center that subsequently attacks another epoxy group, propagating the polymer chain. arkema.compolymerinnovationblog.com This process continues until the monomers are consumed or the reaction is terminated. polymerinnovationblog.com

Investigation of Frontal Polymerization Tendencies

Frontal polymerization is a process where a localized reaction zone, or "front," propagates through a mixture of monomer and initiator. acs.org This self-sustaining reaction is driven by the exothermic heat of polymerization; the heat released by the reaction in the front initiates polymerization in the adjacent layer of unreacted material. acs.org This technique is particularly advantageous for curing thick components, as it does not rely on external energy sources (like light or heat) to penetrate the entire sample volume once initiated. unileoben.ac.at

The applicability of frontal polymerization to epoxy resins, including those based on glycidyl ethers, has been investigated. acs.orgunileoben.ac.at Photo-induced cationic frontal polymerization can be initiated using a brief exposure to UV light, which activates a photoinitiator/thermal initiator pair in a localized area. unileoben.ac.at For instance, diaryliodonium salts can be used as part of the initiator system. unileoben.ac.at

In studies on related glycidyl ether systems like bisphenol A diglycidyl ether (BADGE), photo-triggered radical-induced cationic frontal polymerization (RICFP) has shown that the propagating front can move at significant velocities (e.g., twice as fast as thermally-induced fronts) with high reaction temperatures. rsc.org Microstructural analysis of materials cured via frontal polymerization reveals differences compared to conventional curing methods, which can influence the final mechanical properties. rsc.org While specific studies focusing solely on the frontal polymerization of technical grade glycerol diglycidyl ether are not extensively detailed, the principles derived from similar epoxy systems are applicable. The high reactivity and exothermicity of the epoxy ring-opening reaction make glycidyl ether-based resins suitable candidates for this curing method. unileoben.ac.at

Influence of Reactive Diluents and Comonomers (e.g., Phenyl Glycidyl Ether, Butyl Glycidyl Ether)

The inclusion of these comonomers affects the polymerization kinetics and the properties of the cured material. In a study of the photoinitiated cationic polymerization of glycerol diglycidyl ether with phenyl glycidyl ether, it was found that the final conversion increased as the content of PGE increased. tandfonline.com This can be attributed to a decrease in the system's viscosity, which enhances the mobility of the reactive species. tandfonline.com However, the increased mobility can also be accompanied by a decrease in activation energy as the diluent content rises. tandfonline.com

Table 1: Kinetic Parameters for Photoinitiated Cationic Polymerization of Glycerol Diglycidyl Ether (GDGE) and Phenyl Glycidyl Ether (PGE) Formulations Data derived from kinetic analysis using a sulfonium (B1226848) salt initiator at 35 mW/cm². tandfonline.com

Formulation (GDGE:PGE ratio)Temperature (°C)Final Conversion (%)Activation Energy (Ea) (kJ/mol)
100:0407845.2
100:0508545.2
100:0609045.2
75:25408240.8
75:25508840.8
75:25609240.8
50:50408835.5
50:50509335.5
50:50609635.5

Similarly, n-butyl glycidyl ether (BGE) is used as a reactive diluent. researchgate.net Studies involving BGE as a comonomer in poly(glycerol-succinate) systems show that the BGE effectively grafts onto the polymer architecture. advanceseng.comfigshare.com This incorporation of the flexible butyl tail acts as a dynamic spacer between polymer chains, which can lead to a lower glass transition temperature (Tg) compared to the unmodified polymer. figshare.comacs.org For example, the Tg of poly(glycerol-succinate) was observed to decrease from -3.9 °C to -16.1 °C with the incorporation of BGE. figshare.comacs.org This plasticizing effect increases the free volume and motion of the polymer chains. advanceseng.com While this specific study was on a polyester, the fundamental effect of BGE on a glycerol-based polymer backbone demonstrates its role in modifying material properties.

Polymerization and Crosslinking Science of Glycerol Diglycidyl Ether Systems

Crosslinking Mechanisms and Network Formation

The ability of glycerol (B35011) diglycidyl ether to form rigid, three-dimensional structures is fundamental to its application in thermosetting polymers. This process relies on the high reactivity of its epoxy groups, which serve as sites for creating a durable polymer network.

The synthesis of thermoset polymers using GDE involves the transformation of the liquid resin into a solid, infusible, and insoluble network through the formation of covalent bonds. cnrs.fr This curing process can be initiated thermally or via photopolymerization. researchgate.netresearchgate.net GDE, as a bifunctional epoxy resin, can be cured with various agents, known as hardeners, such as acids, to create a crosslinked structure. cnrs.fr The resulting network's topology can be influenced by the curing conditions and the type of hardener used. For instance, in photocuring processes, a photoinitiator is used to start the polymerization cascade upon exposure to UV radiation. researchgate.netacs.org The aliphatic nature of GDE generally imparts greater flexibility to the resulting polymer networks compared to those formed from more rigid aromatic epoxies. The final thermoset materials exhibit properties like thermal stability and mechanical strength, which are dictated by the crosslink density of the network. researchgate.net

The formation of interchain linkages is driven by the ring-opening reaction of the epoxy groups on the GDE molecule. These epoxy rings are highly susceptible to attack by nucleophilic species. During the curing process, functional groups from a co-reactant, such as the hydroxyl groups of an alcohol or the thiol groups of a dithiol, react with the epoxy ring, causing it to open and form a covalent bond. researchgate.netacs.org This reaction propagates as the newly formed hydroxyl group or the other functional groups on the co-reactants react with other epoxy rings, building up a three-dimensional network. acs.org In cationic photopolymerization, for example, a photoinitiator generates a strong acid upon UV irradiation, which protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer's epoxy or hydroxyl group. acs.org This chain reaction creates the cross-linked structure characteristic of thermoset polymers.

Copolymerization Strategies with Glycerol Diglycidyl Ether

Copolymerization of GDE with other monomers is a key strategy to tailor the properties of the final polymer material, such as flexibility, thermal stability, and biodegradability.

Glycerol diglycidyl ether readily undergoes polyaddition reactions with thiols, even at ambient temperatures, making it suitable for creating branched and crosslinked polymers. researchgate.net The copolymerization of GDE with aromatic dithiols results in biodegradable materials with varying thermal and mechanical properties depending on the specific dithiol used. researchgate.net This thiol-epoxy "click" reaction is an efficient method for producing functional polymers. researchgate.net

Table 1: Properties of GDE-Aromatic Dithiol Copolymers

PropertyFindingSource
Reaction TypeHighly susceptible to polyaddition reactions between epoxide and thiol groups. researchgate.net
Glass Transition Temperature (Tg)Resulting materials exhibit Tg values ranging from -33 to 59°C. researchgate.net
Thermal DegradationDegradation temperatures are observed in the range of 230 to 290°C. researchgate.net
BiodegradabilityThe synthesized copolymers are biodegradable. researchgate.net

GDE is often used as a reactive diluent or comonomer with other glycidyl (B131873) ethers to modify the characteristics of the resulting polymer network. researchgate.netresearchgate.net Copolymerization allows for fine-tuning of properties such as viscosity, crosslink density, and thermomechanical performance. semanticscholar.orgresearchgate.net

Polyethylene (B3416737) Glycol Diglycidyl Ether (PEGDE): When copolymerized with GDE, the linear and flexible nature of PEGDE can reduce steric hindrance during network formation, potentially improving the conversion of GDE. semanticscholar.org The copolymerization of GDE with humins is more exothermic and proceeds at a higher rate compared to that of PEGDE with humins, which can be attributed to the presence of hydroxyl groups in the GDE structure that can accelerate the reaction. rsc.org

Trimethylolpropane Triglycidyl Ether (TMPTGE): As a trifunctional monomer, TMPTGE can significantly increase the crosslink density of the polymer network when copolymerized with the bifunctional GDE. researchgate.netresearchgate.net This leads to materials with higher thermal stability and rigidity. researchgate.net

Bisphenol A Diglycidyl Ether (BADGE): Copolymerization of the aliphatic GDE with the aromatic BADGE can create polymers that balance flexibility and rigidity. researchgate.net GDE can be used to replace portions of BADGE to create bio-based epoxy resins with modified properties, such as increased flexural modulus.

Table 2: Effects of Copolymerization of GDE with Other Glycidyl Ethers

ComonomerEffect on Copolymerization/PropertiesSource
Polyethylene Glycol Diglycidyl Ether (PEGDE)Reduces steric and topological restrictions in network formation. semanticscholar.org
Trimethylolpropane Triglycidyl Ether (TMPTGE)Increases cross-link density and thermal stability. researchgate.net
Bisphenol A Diglycidyl Ether (BADGE)Used as a reactive diluent to modify mechanical and thermal properties. researchgate.netresearchgate.net

The photocross-linking of GDE with various structurally different alcohols has been studied to understand the structure-property relationships of the resulting polymer films. researchgate.net Alcohols such as 1,4-cyclohexanedimethanol (B133615), 1,1,1-tris(hydroxymethyl)propane, hydroquinone, and bisphenol A have been used for this purpose. researchgate.netresearchgate.net The addition of these alcohols was found to increase the rate of photocross-linking of GDE. researchgate.net However, the properties of the final polymer are highly dependent on the amount of alcohol used. While small amounts can enhance the reaction rate, higher concentrations (> 20 mol%) can negatively impact the polymer's properties, though they may increase the biodegradability of the resulting materials. researchgate.net

Table 3: Research Findings on Copolymerization of GDE with Alcohols

Alcohol ComonomerKey Research FindingSource
1,4-cyclohexanedimethanolUsed to study the structure-property relationship in photocross-linked GDE films. researchgate.net
1,1,1-tris(hydroxymethyl)propaneInvestigated as a comonomer affecting mechanical, thermal, and rheological properties. researchgate.net
HydroquinoneUtilized to analyze the influence of alcohol chemical structure on polymer properties. researchgate.net
Bisphenol AAddition increased the rate of photocross-linking; higher amounts deteriorated polymer properties. researchgate.net

Incorporation into Hyperbranched Polyester (B1180765) Systems

Glycerol diglycidyl ether and structurally similar epoxy compounds are integral to the development of advanced polymer systems, such as hyperbranched polyesters. These are often synthesized to serve as modifiers for commercial thermosetting resins. One key application involves the creation of epoxy-ended hyperbranched polyesters, which can act as effective toughening and reinforcing agents for conventional epoxy resins like diglycidyl ether of bisphenol-A (DGEBA). acs.orgresearchgate.net The synthesis strategy may involve a multi-step process where a hyperbranched polyester with terminal carboxyl or hydroxyl groups is first created, followed by a glycidylation step using a compound like epichlorohydrin (B41342) to introduce the reactive epoxy functionalities. acs.org

The resulting epoxy-ended hyperbranched polyesters exhibit low viscosity and high solubility, which facilitates their blending with standard epoxy formulations. acs.org When incorporated, these hyperbranched structures can significantly enhance the mechanical performance of the final cured material. Research has shown that their addition can increase not only the impact strength but also the tensile and flexural strengths of the composite material. acs.orgresearchgate.net For instance, the incorporation of certain epoxy-ended hyperbranched polyesters into a DGEBA matrix has led to improvements in tensile strength by up to 42.8%, flexural strength by up to 76.4%, and impact strength by as much as 198.3%. researchgate.net This demonstrates a sophisticated approach where hyperbranched architectures derived from or similar to glycerol-based epoxies are not merely passive components but are actively integrated to create high-performance materials. researchgate.net

Polymer Network Architecture and Morphology Development

The architecture and morphology of polymer networks derived from glycerol diglycidyl ether are critical determinants of their final properties. Control over these features allows for the tailoring of materials for specific applications, ranging from homogeneous, transparent gels to complex hyperbranched structures.

The synthesis of polymer networks from glycerol glycidyl ethers can yield materials with a highly homogeneous, amorphous architecture. google.com This homogeneity is crucial for applications requiring optical clarity and uniform mechanical properties. The formation of such structures is heavily dependent on the reaction conditions, particularly the choice of solvent. google.commdpi.com

When the polymerization or crosslinking reaction is carried out in a good solvent, where all reactants and the growing polymer network remain fully solvated, the result is typically a transparent, homogeneous gel. mdpi.com For example, the reaction of poly(ethylene glycol) diglycidyl ether (a related diepoxide) with multifunctional amines in dimethyl sulfoxide (B87167) (DMSO) yields transparent gels, indicating a homogeneous network structure. mdpi.comnih.gov In contrast, if the reaction medium is a poor solvent for the forming polymer, phase separation can occur during network formation, leading to heterogeneous, opaque, or porous materials. mdpi.com The ability to create pure polyether network architectures, free from other linkage types, offers distinct advantages over other polymer systems by ensuring chemical uniformity throughout the material. google.com

The degree of branching (DB) is a fundamental parameter that defines the structure of hyperbranched polymers and significantly influences their physical and chemical properties, such as viscosity and solubility. rsc.org The DB is determined by the relative number of dendritic (fully branched), linear, and terminal units within the macromolecule. mdpi.comacs.org For hyperbranched polymers synthesized from A₂ + B₃ monomers (e.g., a diacid and glycerol), the DB can range from 15% to 90%. mdpi.comresearchgate.net

Control over the degree of branching can be achieved by carefully managing reaction conditions, most notably the molar ratio of the monomers. mdpi.comresearchgate.net In the synthesis of hyperbranched poly(glycerol-co-diacid)s, the ratio of the diacid (A₂) to glycerol (B₃) is a key control lever. mdpi.com Studies have shown that different molar ratios lead to significantly different degrees of branching. Furthermore, reaction conditions such as temperature can have a substantial impact; conducting reactions at reflux for extended periods has been shown to decrease the degree of branching significantly. mdpi.com

Table 1: Effect of Monomer Ratio on Degree of Branching (D.B.) in Poly(glycerol-co-diacid)s Data derived from a 24-hour reaction period.

Diacid MonomerDiacid:Glycerol Molar RatioResulting Degree of Branching (D.B. %)Source
Glutaric acid1:131.2% mdpi.comresearchgate.net
Glutaric acid2:185.6% mdpi.comresearchgate.net
Succinic acid1:139.4% mdpi.comresearchgate.net
Succinic acid2:141.9% mdpi.comresearchgate.net
Azelaic acid1:19.9% mdpi.comresearchgate.net
Azelaic acid2:113.9% mdpi.comresearchgate.net

A specific class of advanced polymers, hyperbranched polyglycerol polyglycidyl ethers, can be synthesized directly from glycerol diglycidyl ether (GDE) isomers. google.com This process allows for the creation of multifunctional crosslinking agents with a defined molecular architecture. The synthesis involves the ring-opening polymerization of either 1,2-glycerol diglycidyl ether (1,2-DGE) or 1,3-glycerol diglycidyl ether (1,3-DGE) under specific conditions. google.com

The process typically involves preparing an alkaline solution of the GDE monomer and maintaining it at a controlled temperature, for example, between 10°C and 80°C, for a duration ranging from minutes to days. google.com This method results in a hyperbranched polymer with multiple reactive glycidyl ether groups. The molecular weight and epoxy equivalent weight (EEW) of the resulting hyperbranched polymer can be controlled by the reaction parameters, yielding materials suitable for use as crosslinking agents for polysaccharides in biomedical or cosmetic applications. google.com

Table 2: Properties of Synthesized Hyperbranched Polyglycerol Polyglycidyl Ethers

PropertyExample 1Example 2Source
Average Molecular Weight (Mw)2200 g/mol4200 g/mol google.com
Epoxy Equivalent Weight (EEW)365 g/eq585 g/eq google.com
Polydispersity Index (Mw/Mn)1.471.55 google.com

Impact of Reaction Parameters on Polymer Network Formation

The formation of a polymer network from glycerol diglycidyl ether is a complex process where external parameters have a profound impact on the final material. Temperature, in particular, is a critical variable that influences both the speed of the reaction and the structural characteristics of the network.

Temperature plays a dual role in the crosslinking of glycerol diglycidyl ether systems, affecting both the kinetics of the reaction and the final network structure. Generally, an increase in temperature leads to a higher reaction rate. researchgate.netmdpi.com This is attributed to the increased mobility of the reactive species and a higher collision frequency between the functional groups of the polymer and the crosslinker molecules, which accelerates the gelation process. researchgate.netresearchgate.net

Table 3: General Effects of Increasing Temperature on Network Formation

ParameterEffect of Increased TemperatureUnderlying ReasonSource
Reaction Rate / Gelation TimeIncreases (shorter gel time)Increased kinetic energy and mobility of reactive molecules. researchgate.netmdpi.comresearchgate.net
Crosslinking DensityMay decreaseCan lead to a less "tight" or less ordered final network structure. researchgate.net

Influence of Catalyst Concentration and Type on Network Development

The development of the polymer network in Glycerol Diglycidyl Ether systems is profoundly influenced by both the type of catalyst employed and its concentration. The selection of a catalyst system—whether acidic, basic, or organometallic—and its concentration are critical parameters that dictate reaction rates, selectivity towards specific linkages, and the ultimate molecular architecture of the polymer.

Research into glycerol polymerization highlights that catalyst concentration directly impacts key polymer characteristics. researchgate.net For instance, in base-catalyzed systems, variations in catalyst loading have been shown to significantly alter glycerol conversion rates and the selectivity towards diglycerols and higher-order polyglycerols. mdpi.com One study demonstrated that increasing a Ca-MgAl mixed oxide catalyst from 2 wt.% to 3 wt.% raised glycerol conversion from 20% to 40% and diglycerol (B53887) selectivity from 40.4% to 78.3%. mdpi.com Similarly, investigations using acid catalysts like sulfuric acid have shown that both temperature and catalyst concentration are crucial for achieving high yields and selectivity. researchgate.net

The type of catalyst is equally critical. Diarylborinic acids, for example, have been shown to catalyze the polycondensation of glycerol with diacyl chlorides, selectively activating the 1,2-diol groups over isolated alcohols. nih.gov This selective catalysis results in linear polyesters that are largely free of the branching or cross-linking that can occur with other catalyst types. nih.gov A comparison between different catalysts in one study found a thiaboraanthracene-derived catalyst to be optimal, yielding a high degree of polymerization and a high proportion of desired 1,3-enchained units. nih.gov In contrast, alkaline catalysts like NaOH or CaO are also commonly used, with their performance varying based on reaction conditions. mdpi.comresearchgate.net For the anionic ring-opening polymerization of epoxides, tertiary amines such as 1-methylimidazole (B24206) (1-MI) and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (K54) are effective, with their performance being temperature-dependent; K54 is advantageous for low-temperature curing, while 1-MI performs better at higher temperatures. unileoben.ac.at

The following table summarizes findings on the effect of catalyst concentration on glycerol polymerization.

Catalyst SystemCatalyst Concentration (% w/w)Temperature (°C)Key FindingsReference
Generic Base1.5130Lower molecular weight polymer formed. researchgate.net
Generic Base5.2170Higher molecular weight polymer formed. researchgate.net
Ca-MgAl mixed oxide2.0220Glycerol conversion of 20%; diglycerol selectivity of 40.4%. mdpi.com
Ca-MgAl mixed oxide3.0220Glycerol conversion of 40%; diglycerol selectivity of 78.3%. mdpi.com

Stoichiometric Control of Monomer Ratios in Polymerization

Stoichiometric control over the ratio of epoxy groups to curing agent functional groups is fundamental in determining the structure and properties of the final cured GDE network. The crosslink density, glass transition temperature (Tg), mechanical strength, and chemical resistance are all directly dependent on the precise ratio of reactants.

In GDE formulations, the monomer ratio is often expressed in relation to the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the curing agent (e.g., an amine or anhydride). A stoichiometric ratio of 1:1 (epoxy:active hydrogen) is typically targeted to achieve a fully crosslinked network with optimal properties. Deviating from this ratio can have significant consequences. An excess of epoxy resin (off-stoichiometry) will result in a more flexible but weaker material with unreacted epoxy groups, while an excess of curing agent can lead to a brittle network with unreacted hardener molecules that may plasticize the system or leach out over time.

Studies on GDE and related epoxy systems consistently demonstrate the importance of stoichiometric control. For instance, in the curing of GDE with 3,3-dimethylglutaric anhydride (B1165640), a specific stoichiometric epoxy molar ratio (Xep = 0.33) was utilized to achieve the desired nanocomposite properties. alfa-chemistry.com Similarly, kinetic analysis of formulations combining GDE with a reactive diluent like Phenyl Glycidyl Ether showed that the monomer ratio significantly affected kinetic parameters and the final conversion. tandfonline.com The technique of slow monomer addition has also been explored as a method to control the dispersity of poly(glycidyl ether)s, representing a dynamic form of stoichiometric control during the polymerization process. rsc.org

The table below illustrates the impact of monomer ratios on the properties of epoxy systems, based on general principles of epoxy chemistry.

Stoichiometric Ratio (Epoxy:Curing Agent)Expected Crosslink DensityResulting Network Properties
Epoxy-Rich (>1:1)LowerMore flexible, lower Tg, lower strength, presence of unreacted epoxy groups.
Balanced (1:1)HighestOptimal mechanical properties, highest Tg, high chemical resistance.
Curing Agent-Rich (<1:1)LowerBrittle, potential for plasticization, lower Tg, presence of unreacted hardener.

Curing Behavior Studies of Glycerol Diglycidyl Ether Formulations

The curing behavior of GDE formulations is typically investigated using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC). iccm-central.orgmdpi.com DSC allows for the determination of key curing parameters, including the onset temperature of curing, the peak exothermic temperature (Tp), and the total heat of reaction (ΔH), which is proportional to the extent of cure. mdpi.comresearchgate.net

Dynamic DSC scans, where the sample is heated at a constant rate, provide a characteristic exotherm from which the curing profile can be analyzed. For example, studies on GDE and related epoxy systems have used dynamic DSC to compare the reactivity of different curing agents and the effect of additives. researchgate.netresearchgate.net In one study involving GDE cured with an anhydride and reinforced with alumina (B75360) nanoparticles, DSC analysis revealed that a 10% nanoparticle loading resulted in the highest reaction enthalpy, indicating an optimal level of reinforcement that enhances the curing reaction. alfa-chemistry.com

Isothermal DSC, where the sample is held at a constant temperature, is used to study the kinetics of the curing reaction over time. This method can reveal autocatalytic behavior, where hydroxyl groups generated during the epoxy-amine reaction accelerate subsequent reactions. researchgate.net Kinetic analysis of DSC data, often using isoconversional methods like the Kissinger or Flynn-Wall-Ozawa models, allows for the calculation of the activation energy (Ea) for the curing process. mdpi.comresearchgate.net This value is crucial for understanding the temperature sensitivity of the reaction and for designing appropriate cure schedules. For instance, a kinetic analysis of GDE photocationic polymerization showed that the activation energy decreased as the content of a co-monomer, phenyl glycidyl ether, was increased. tandfonline.com

The following table presents representative data from DSC analyses of epoxy systems, illustrating how curing parameters can vary.

Epoxy SystemCuring AgentHeating Rate (°C/min)Peak Exotherm Temp (Tp) (°C)Activation Energy (Ea) (kJ/mol)Reference
Epoxidized Linseed OilMNA10192.866-69 mdpi.com
DGEBAPolyamido-amine--68.01 researchgate.net
DGEBA with diluentPolyamido-amine--54.84 researchgate.net
DGEBSPhthalic Anhydride--Higher than DGEBS/THPA researchgate.net
DGEBSTetrahydrophthalic Anhydride--Lower than DGEBS/PA researchgate.net

Table of Compound Names

Abbreviation / Trivial NameChemical Name
GDEGlycerol diglycidyl ether
Phenyl Glycidyl Ether2,3-Epoxypropyl phenyl ether
1-MI1-Methylimidazole
K542,4,6-Tris(dimethylaminomethyl)phenol
DGEBADiglycidyl ether of bisphenol A
MNAMethyl nadic anhydride
DGEBSDiglycidyl ether of bisphenol-S
THPATetrahydrophthalic anhydride
NaOHSodium hydroxide (B78521)
H2SO4Sulfuric acid
H3PO4Phosphoric acid
CaOCalcium oxide
3,3-dimethylglutaric anhydride3,3-Dimethyl-dihydro-2H-pyran-2,6-dione
Diacyl chloridesGeneral term
Polyamido-amineGeneral term

Material Science Applications and Performance Characterization of Glycerol Diglycidyl Ether Derived Systems

Advanced Epoxy Resin Formulations

Glycerol (B35011) diglycidyl ether's unique chemical structure, characterized by a flexible glycerol backbone and two reactive epoxy groups, allows it to be a versatile additive and building block in epoxy resin formulations. Its incorporation leads to significant improvements in processability and the final physical properties of cured resins.

Role as Reactive Diluent in Viscosity Reduction and Property Enhancement

Improvements in Flexibility and Adhesion of Cured Resins

The aliphatic nature of the glycerol backbone in GDGE imparts greater flexibility to the resulting polymer networks compared to the rigid, aromatic structures of common epoxy resins like DGEBA. This increased flexibility can lead to enhanced toughness and impact resistance in the cured epoxy. The incorporation of flexible chains into the epoxy matrix can improve properties such as elongation at break.

In addition to flexibility, GDGE can enhance the adhesive properties of epoxy formulations. The epoxy groups in GDGE can react with active sites on various substrate surfaces, forming strong chemical bonds. This improved adhesion is critical in applications where the epoxy is used as a coating or adhesive. The cross-linking ability of GDGE also contributes to good adhesion, making it suitable for creating durable coatings and composites.

Applications in Surface Coatings, Dipping, and Impregnating Resins

The beneficial properties imparted by GDGE, such as reduced viscosity, enhanced flexibility, and improved adhesion, make it a valuable component in various application methods. In surface coatings, the lower viscosity allows for smoother and more uniform application, ensuring better coverage and protection of substrates like metal, concrete, and wood. These coatings can provide effective barriers against corrosion and chemical attack.

The low viscosity and good wetting characteristics of GDGE-modified resins are also advantageous for dipping and impregnating applications. These processes are commonly used in the electrical and electronics industries to insulate and protect components. Resins with low viscosity can more effectively penetrate and saturate porous materials and intricate windings, ensuring void-free encapsulation and robust electrical insulation. While direct studies specifying technical-grade glycerol diglycidyl ether for electrical impregnation were not prevalent in the reviewed literature, its properties are well-suited for such applications.

Development of Bio-based Epoxy Resins (e.g., from Lignin (B12514952), Oil Palm Components)

A significant area of research focuses on the use of GDGE in the development of sustainable, bio-based epoxy resins. With the increasing demand for environmentally friendly materials, researchers are exploring the use of renewable resources like lignin and oil palm components as alternatives to petroleum-based feedstocks.

In one study, new epoxy resins were developed using components from oil palm, such as lignin and glycerol. researchgate.net Alcoholysis lignin was reacted with glycerol and ethylene (B1197577) glycol, followed by a reaction with succinic anhydride (B1165640) to form ester-carboxylic acid derivatives. These derivatives were then reacted with glycerol diglycidyl ether to produce epoxy resins. The thermal properties of these bio-based resins were investigated, revealing that the glass transition temperature (Tg) increased with a higher content of the lignin and glycerol structures, indicating their role as hard segments in the resin network. researchgate.net

Another research effort synthesized fully bio-based epoxy resins from base-catalyzed depolymerized (BCD) lignin and glycerol diglycidyl ether. researchgate.net In this system, the depolymerized lignin acted as the curing agent for the GDGE. The study found a direct correlation between the lignin content and the glass transition temperature of the resulting resin. The thermal stability of these resins was also notable, with the onset of thermal degradation occurring at 281 °C. researchgate.net

Table 1: Properties of Bio-based Epoxy Resins from Depolymerized Lignin and GDGE

Lignin Content (wt%)Glass Transition Temperature (Tg) (°C)
2525
3340
5060
6785

This table is generated based on data reported in research on bio-based epoxy resins from depolymerized lignin and glycerol diglycidyl ether. researchgate.net

Synthesis of High-Performance Composite and Nanocomposite Materials

Reinforced Epoxy-Based Nanocomposites (e.g., with Alumina (B75360) Nanoparticles)

The incorporation of nanoparticles into an epoxy matrix is a common strategy to enhance mechanical, thermal, and other physical properties. While specific research focusing on the reinforcement of a technical-grade glycerol diglycidyl ether matrix with alumina nanoparticles was not found in the reviewed literature, studies on other epoxy systems provide insight into the potential benefits.

For instance, the addition of alumina nanoparticles to a diglycidyl ether of bisphenol A (DGEBA) epoxy resin has been shown to improve the dynamic mechanical, mechanical, and thermal properties of the resulting nanocomposite. The presence of alumina nanoparticles can influence the curing kinetics and the final network structure. It has been observed that even a low concentration of alumina nanoparticles can lead to significant improvements.

The principle of nanoparticle reinforcement is based on the large surface area of the nanoparticles and their interaction with the polymer matrix. A strong interfacial adhesion between the nanoparticles and the epoxy matrix is crucial for effective load transfer and property enhancement. Given GDGE's reactive nature and potential for strong adhesion, it is a promising candidate for use as a matrix in nanocomposites, though further research is needed to characterize the specific interactions and performance enhancements when combined with fillers like alumina nanoparticles.

Investigation of Nanofiller Dispersion and Morphology

The performance of polymer nanocomposites is critically dependent on the dispersion and morphology of the nanofiller within the polymer matrix. While specific studies focusing solely on glycerol diglycidyl ether are not prevalent, the principles of investigating nanofiller dispersion in analogous epoxy systems, such as those based on diglycidyl ether of bisphenol-A (DGEBA), are directly applicable.

The interactions between nanofillers and an epoxy matrix can be effectively revealed by monitoring the rheological changes of the mixture prior to curing. soton.ac.uk An increase in the viscosity of a filler/resin mixture upon heating can indicate interactions between the nanoparticle surface groups and the epoxy groups of the resin. soton.ac.uk This rheological characterization serves as a tool to detect and potentially optimize filler/polymer interactions, which can enhance particle dispersion. soton.ac.uk

Post-curing characterization is essential to visualize the final dispersion state. Microscopic techniques are standard for this analysis:

Scanning Electron Microscopy (SEM): Used to examine the fracture surfaces of the composite, providing information on how well the filler is integrated into the matrix.

Transmission Electron Microscopy (TEM): Allows for direct visualization of the nanofiller distribution at a higher resolution, revealing whether the particles are agglomerated or well-dispersated.

Rheological Properties During Curing and Post-Curing

The rheological properties of GDE-based systems during the curing process are crucial for understanding the material's processability and the formation of its network structure. The viscosity of an epoxy system during curing typically follows a "U-shaped" curve as a function of temperature. ionike.com Initially, viscosity decreases as the temperature rises, improving molecular mobility. ionike.com However, as the cross-linking reaction begins, the molecular chain length increases, leading to a sharp rise in viscosity as the system approaches its gel point and transitions into a solid state. ionike.com

The kinetics of photocross-linking in GDE systems can be investigated using photorheometry, which tracks the changes in storage modulus (G'), loss modulus (G''), and complex viscosity during UV irradiation. uni.luresearchgate.netresearchgate.net For example, in the photopolymerization of GDE with various reactive diluents, the storage modulus (G')—representing the elastic response of the material—increases significantly upon UV exposure, indicating the formation of a cross-linked network. researchgate.net

Table 1: Rheological and Mechanical Properties of Photocross-linked GDE with Reactive Diluents Data extracted from a study on GDE photopolymerization with different reactive diluents. researchgate.net

Reactive Diluent (20 mol%)Storage Modulus G' (Pa)Hardness (MPa)
None (Pure GDE)1.1 x 10⁷130
1,4-Cyclohexane dimethanol diglycidyl ether1.5 x 10⁷160
Bisphenol A diglycidyl ether1.9 x 10⁷185
Trimethylolpropane triglycidyl ether2.1 x 10⁷190

Post-curing, which involves heating the cured resin at or above its curing temperature, is performed to enhance mechanical properties and increase the glass transition temperature. nih.govmdpi.com During this process, additional reactions can occur. In systems with excess epoxide, etherification (reaction between an epoxide group and a hydroxyl group) can take place, leading to a higher crosslink density, which strengthens the material. nih.govmdpi.com Dehydration reactions can also occur at elevated post-curing temperatures, further modifying the polymer network and its thermomechanical properties. nih.gov

Biodegradable Polymer Systems and Their Properties

The inherent structure of glycerol makes GDE a suitable building block for creating biodegradable polymers. acs.orgadvancedsciencenews.com These materials are of significant interest for reducing the environmental impact of plastics and for use in biomedical applications. advancedsciencenews.comnih.gov

GDE is used as a cross-linking agent to form biodegradable polymer networks from various bio-based materials. For instance, it can be used to crosslink starch, creating biodegradable microgel systems. alfa-chemistry.com In one method, TEMPO-oxidized potato starch is dissolved in water, and GDE is added as a cross-linker to form hydrogels. alfa-chemistry.com Similarly, biocomposites have been developed using plasticized starch cross-linked with polyethylene (B3416737) glycol diglycidyl ether (PEGDE), a related compound, and reinforced with microfibrillated cellulose (B213188). nih.gov The cross-linking of starch chains in these systems was shown to reduce water adsorption and improve physical and tensile properties. nih.gov GDE can also be polymerized with various diacids to form biodegradable condensation polymers. google.com

Photopolymerization, or photocross-linking, is a method that uses light to initiate the formation of a polymer network, offering benefits like high curing speed and low emission of volatile organic compounds. researchgate.net GDE is a key monomer in the synthesis of photocross-linked biodegradable polymer films. alfa-chemistry.com These systems are typically created by combining GDE with a photoinitiator (such as triarylsulfonium hexafluoroantimonate salts) and, optionally, other alcohols or reactive diluents. uni.luresearchgate.net

The addition of structurally different alcohols—like 1,4-cyclohexanedimethanol (B133615) or 1,1,1-tris(hydroxymethyl)propane—has been shown to increase the rate of photocross-linking of GDE. uni.luresearchgate.net The kinetics of this process can be studied by monitoring the rheological properties during UV exposure. researchgate.net

Table 2: Influence of Alcohol Addition on Photocross-linking of GDE Findings from a study on the structure-property relationship of GDE-based polymers. uni.luresearchgate.net

PropertyObservation
Rate of Photocross-linking The addition of various alcohols increases the reaction rate. uni.luresearchgate.net
Effect of Alcohol Amount The amount of alcohol used has a more significant effect on polymer properties than the alcohol's specific chemical structure. uni.luresearchgate.net
High Alcohol Content (>20 mol%) Can lead to a deterioration of the cross-linked polymer's properties. uni.luresearchgate.net
Biodegradability The addition of alcohols generally increases the biodegradability of the resulting polymers. uni.luresearchgate.net

The biodegradability of polymers derived from GDE is intrinsically linked to their chemical structure. Studies on photocross-linked GDE polymers have demonstrated a clear relationship between the composition of the polymer and its susceptibility to biodegradation. uni.luresearchgate.net

The inclusion of different reactive diluents or alcohols in the GDE formulation directly impacts the final properties, including biodegradability. uni.luresearchgate.net While adding more than 20 mol% of an alcohol co-monomer can sometimes negatively affect the mechanical or thermal properties of the polymer, it has been consistently shown to enhance biodegradability. uni.luresearchgate.net This suggests a trade-off where increased chain flexibility or the introduction of more hydrolysable linkages, facilitated by the co-monomer, promotes degradation. The biodegradability of these materials can be assessed through methods like soil burial tests, which measure the weight loss of the polymer over time when exposed to soil microorganisms. researchgate.net

Hydrogel and Advanced Polymeric Scaffold Development

Glycerol diglycidyl ether and related compounds are valuable cross-linkers in the development of hydrogels and advanced polymeric scaffolds for biomedical applications, such as tissue engineering and drug delivery. alfa-chemistry.commdpi.com Polymeric scaffolds aim to mimic the native tissue's extracellular matrix to support cell growth and guide tissue regeneration. mdpi.com

GDE has been employed to create biodegradable microgel systems for the controlled uptake and release of proteins. alfa-chemistry.com It has also been used as a cross-linking agent in the synthesis of cationic poly(amino ethers) for gene delivery applications. nih.gov The ability of GDE to form cross-linked networks makes it suitable for creating the stable, three-dimensional structures required for hydrogels and scaffolds. For example, a related compound, polyethylene glycol diglycidyl ether (PEGDE), is used to crosslink hyaluronic acid for dermal filler applications, forming a hydrogel with solid-like behavior (Storage Modulus G' > Loss Modulus G''). nih.gov The principles are similar for GDE, where it can crosslink polymers containing hydroxyl, amine, or carboxylic acid functional groups. polysciences.com These hydrogels can be designed to be responsive to stimuli, such as pH, by incorporating specific functional groups. nih.gov

Crosslinking of Natural Biopolymers (e.g., Pectin (B1162225), Starch, Chitosan (B1678972), Hyaluronic Acid, Cyclodextrins, Carboxymethyl Cellulose, Wheat Protein)

Glycerol diglycidyl ether is extensively used to modify the properties of natural biopolymers by forming crosslinked networks. This process enhances their mechanical strength, thermal stability, and resistance to water, which are often limitations for their use in native forms. polysciences.com The epoxy rings of GDE react with nucleophilic groups like hydroxyl (–OH), amine (–NH2), and carboxyl (–COOH) groups abundant in biopolymers. polysciences.comgoogle.com

Pectin and Starch: Crosslinking pectin and starch with GDE improves the physicochemical properties of films made from these polysaccharides. alfa-chemistry.com Studies on pectin-starch blended films demonstrate that GDE crosslinking enhances thermal stability and mechanical strength. alfa-chemistry.com For instance, in starch-based biocomposites, the incorporation of a similar crosslinker, polyethylene glycol diglycidyl ether (PEGDE), increased tensile strength and Young's modulus. polysciences.com The reaction forms ether bonds between the GDE and the hydroxyl groups of the starch and cellulose. polysciences.com

Chitosan: Chitosan, a polymer with primary amine groups, can be effectively crosslinked with diglycidyl ethers. This reaction can proceed via hydroxyl groups, particularly in acidic media. nih.gov The crosslinking of chitosan with GDE has been used to prepare beads for applications like water purification. researchgate.net Using diglycidyl ethers of varying chain lengths allows for the tuning of mechanical properties, swelling, and enzymatic degradation of chitosan cryogels. nih.gov For example, increasing the crosslinker chain length can improve elasticity by weakening intermolecular hydrogen bonding in the chitosan network. nih.gov

Hyaluronic Acid (HA): HA is a key component in biomedical applications like dermal fillers. sigmaaldrich.com Crosslinking with diglycidyl ethers such as GDE or PEGDE is a common strategy to improve its mechanical properties and in vivo stability against enzymatic degradation. sigmaaldrich.comresearchgate.net PEGDE-crosslinked HA hydrogels have shown higher storage modulus (elasticity) and greater resistance to hyaluronidase (B3051955) compared to those crosslinked with the common agent 1,4-butanediol (B3395766) diglycidyl ether (BDDE). sigmaaldrich.com

Cyclodextrins: Hydrogels can be formed by crosslinking cyclodextrins with glycidyl (B131873) ethers like GDE. google.com These three-dimensional structures can incorporate high proportions of water, creating viscoelastic systems. google.com The resulting hydrogels have shown potential for controlled drug delivery. frontiersin.orgnih.gov

Carboxymethyl Cellulose (CMC): Novel hydrogels are prepared by crosslinking CMC with diglycidyl ethers. nih.gov The crosslinking reaction can form new ester structures, creating microporous networks. researchgate.net Increasing the amount of the crosslinker enhances the physical strength of the hydrogels. nih.gov These hydrogels exhibit enzyme degradability and have potential as carriers for protein-based drugs. nih.gov

Wheat Protein: Mobile poly(ethylene oxide) diglycidyl ether (PEODGE) segments have been chemically grafted onto soluble wheat protein (WP). specialchem.com Subsequent reactions can form crosslinked networks, which significantly improves the flexibility of wheat protein-based materials and modifies their solubility and mechanical performance. specialchem.com

Table 1: Effects of Diglycidyl Ether Crosslinking on Natural Biopolymers

Biopolymer Crosslinker Key Findings Reference(s)
Starch Polyethylene glycol diglycidyl ether (PEGDE) Increased tensile strength and Young's modulus in biocomposite films. polysciences.com
Pectin-Starch Glycerol diglycidyl ether (GDE) Improved thermal stability and mechanical strength of pharmaceutical films. alfa-chemistry.com
Chitosan Diglycidyl ethers (e.g., EGDE, PEGDE) Formation of mechanically stable gels and cryogels; tunable properties by varying crosslinker chain length. nih.govnih.gov
Hyaluronic Acid Polyethylene glycol diglycidyl ether (PEGDE) Higher elasticity and biostability compared to BDDE-crosslinked hydrogels. sigmaaldrich.com
Cyclodextrin Ethylene glycol diglycidyl ether (EGDE) Formation of firm, transparent hydrogels with high drug loading and sustained release capabilities. frontiersin.orgnih.gov
Carboxymethyl Cellulose Polyethylene glycol diglycidyl ether (PEGDE) Enhanced physical strength with increased crosslinking; demonstrated enzyme degradability and protein release. nih.gov

Biomedical Hydrogel Applications

Hydrogels derived from GDE-crosslinked biopolymers are of significant interest for biomedical applications because they can mimic the natural extracellular matrix (ECM), providing a hydrated and porous 3D environment for cells. mdpi.com

Hydrogels made from glycol chitosan crosslinked with PEGDE have been developed for use as wound dressing materials. These scaffolds can be formed in situ at physiological temperature (37 °C) without the need for organic solvents. Research has shown that these hydrogels possess significant antimicrobial activity against bacteria like Staphylococcus aureus and also exhibit a pronounced pro-angiogenic effect, which is crucial for tissue regeneration.

In the field of dermal fillers, hyaluronic acid is often crosslinked to enhance its longevity and mechanical properties. sigmaaldrich.com Hydrogels made by crosslinking HA with PEGDE have demonstrated superior elasticity and stability against enzymatic degradation compared to those made with the more common crosslinker BDDE. sigmaaldrich.com This suggests their potential for use as long-lasting soft tissue fillers. Furthermore, studies comparing the biocompatibility of HA fillers found that PEGDE-crosslinked fillers showed lower cytotoxicity and induced less inflammatory response compared to BDDE-crosslinked fillers. researchgate.net

The versatility of diglycidyl ether crosslinkers allows for the fabrication of hydrogels with tunable properties. For example, by varying the chain length and concentration of the diglycidyl ether crosslinker in chitosan-based cryogels, properties such as pore size, permeability, elasticity, and degradation rate can be precisely controlled to suit specific applications like flow-through cell culturing. nih.gov

Enhancement of Pharmaceutical Film Properties

Glycerol diglycidyl ether is utilized to enhance the properties of films intended for pharmaceutical use. The crosslinking of biopolymers like pectin and starch with GDE results in films with improved physicochemical characteristics suitable for drug delivery applications. alfa-chemistry.com

A study on pectin-starch blended films prepared by a solvent casting method showed that crosslinking with GDE improved their mechanical strength and thermal stability. alfa-chemistry.com The thickness of the resulting crosslinked films ranged from 0.142 mm to 0.150 mm. sigmaaldrich.com A key feature of these films is their pH-dependent swelling behavior; they absorb more water in a neutral pH environment compared to an acidic one. sigmaaldrich.com Scanning electron microscopy revealed that at neutral pH, the films have a hydrated structure with a homogeneous pore distribution, whereas the pore structure is more heterogeneous at an acidic pH. sigmaaldrich.com This pH-responsive behavior, combined with the enhanced mechanical properties and lack of cytotoxicity, highlights the potential of GDE-crosslinked films as an innovative platform for future pharmaceutical applications. sigmaaldrich.com

Glycerol itself, a component of GDE, is also known to act as a plasticizer in pharmaceutical films. In gellan gum films, for example, glycerol influences the mechanical characteristics, overcoming the brittleness of the pure polymer. This demonstrates the dual role that GDE-related chemistry can play in film formulation: providing both plasticization and structural integrity through crosslinking.

Table 2: Properties of GDE-Crosslinked Pectin-Starch Films

Property Finding Reference(s)
Thickness 0.142 mm - 0.150 mm sigmaaldrich.com
Mechanical Properties Improved mechanical strength compared to non-crosslinked films. alfa-chemistry.com
Thermal Stability Enhanced thermal stability below the glass transition temperature (Tg). alfa-chemistry.com
Swelling Behavior pH-dependent; higher water absorption at neutral pH than in acidic medium. sigmaaldrich.com

Design of Synthetic Stem Cell Niches and 3D Scaffolds

The creation of artificial 3D environments that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering and regenerative medicine. mdpi.com These structures, or scaffolds, provide the necessary support for cell adhesion, proliferation, and differentiation, effectively acting as synthetic cellular niches. mdpi.com Glycerol diglycidyl ether and its analogues are instrumental in fabricating such scaffolds from various biopolymers.

Hydrogels are particularly suitable for creating these 3D scaffolds due to their high water content and tunable properties. mdpi.com By crosslinking biopolymers like chitosan or hyaluronic acid with diglycidyl ethers, it is possible to create scaffolds with specific mechanical properties, pore sizes, and degradation rates that are conducive to cell growth. nih.gov For example, chitosan cryogels crosslinked with diglycidyl ethers can be fabricated with large, interconnected pores and high permeability, making them suitable for cell culturing applications. nih.gov The ability to tune the elasticity of these scaffolds is critical, as cell fate and function are heavily influenced by the mechanical cues from their surroundings.

The goal in designing these scaffolds is to replicate the key features of a natural stem cell niche, which physically anchors the cells and provides signals for their self-renewal and differentiation. researchgate.net While research on GDE specifically for stem cell niches is emerging, the principles are well-established in the broader context of 3D cell culture. The biocompatibility of GDE-crosslinked materials is a significant advantage. Studies on L929 fibroblasts cultured on PEGDE-crosslinked hyaluronic acid hydrogels showed good cell spreading and a favorable "spindle-like" phenotype, indicating strong cell-matrix interactions, a crucial aspect of a functional niche. sigmaaldrich.com These findings underscore the potential of using GDE-derived hydrogels to engineer synthetic environments for guiding cell behavior in tissue regeneration strategies. mdpi.com

Adhesion and Protective Coating Technologies

Function as Adhesion Promoter in Coating Applications

Glycerol diglycidyl ether functions as a highly effective adhesion promoter and crosslinking agent in coating formulations. polysciences.com Its multifunctional structure, containing both epoxy and hydroxyl groups, allows it to form strong bonds with a wide range of surfaces and to integrate into polymer networks. polysciences.com This dual functionality enhances the adhesion, flexibility, and durability of epoxy-based coatings. polysciences.com

The principle of adhesion promotion often involves creating covalent bonds between the coating and the substrate. Glycidyl ethers, like other silane-based adhesion promoters, can act as coupling agents, bridging the interface between an inorganic substrate (like metal) and the organic polymer binder of the coating. The ether linkages formed during the curing process contribute to a more robust and chemically resistant film. In various applications, GDE and related glycidyl ethers are used to modify resins and thermosetting polymers to achieve improved mechanical properties and provide enhanced thermal and chemical stability in protective coatings. polysciences.com

Development of Formaldehyde-Free Wood Adhesives

There is a significant industry drive to replace formaldehyde-based adhesives, such as urea-formaldehyde (UF) and phenol-formaldehyde (PF), due to health concerns over formaldehyde (B43269) emissions. frontiersin.org Bio-based adhesives, particularly those derived from proteins like soy, are promising alternatives. However, pure soy protein adhesives often suffer from poor water resistance and inadequate mechanical strength.

Epoxy compounds, including diglycidyl ethers, are used as crosslinkers to overcome these limitations. A study using neopentyl glycol diglycidyl ether (NGDE), a compound structurally similar to GDE, demonstrated significant improvements in a soy-based adhesive. The addition of NGDE to the soybean meal adhesive improved its water resistance and toughness. The crosslinking reaction between the epoxy groups of the diglycidyl ether and the active groups on the soy protein molecules (such as amino and carboxyl groups) created a denser, more robust adhesive network.

This enhancement translated directly to improved performance in plywood applications. The tensile shear strength of plywood bonded with the NGDE-modified adhesive increased by 286.2% to 1.12 MPa, meeting the requirements for interior-use plywood. This performance was comparable to that of a commercial melamine-urea-formaldehyde (B8673199) (MUF) resin, validating the potential of using diglycidyl ethers in formulating high-performance, formaldehyde-free wood adhesives.

Table 3: Performance of NGDE-Modified Soy-Based Wood Adhesive

Adhesive Formulation Wet Shear Strength (MPa) Improvement vs. Control Reference(s)
Soy Meal (SM) Adhesive (Control) 0.29 -

Specialized Material Applications

Glycerol diglycidyl ether, technical grade, serves as a versatile building block in the synthesis of advanced materials. Its diepoxy functionality allows it to act as an effective crosslinking agent, enabling the formation of complex, three-dimensional polymer networks. This reactivity is harnessed in a variety of specialized applications, ranging from biomedical uses to advanced manufacturing.

Polymerized Products for Cell Immobilization

Glycerol diglycidyl ether (GDE) is a key crosslinking agent for creating polymer matrices designed for cell and enzyme immobilization. As an aliphatic epoxy monomer, GDE can be cured with various compounds, such as aliphatic amines, to form flexible thermosetting materials. nih.gov This crosslinking capability is utilized to fabricate hydrogels and films from natural polymers, which are promising for biomedical applications due to their biocompatibility and biodegradability. acs.orgnih.gov

Research has demonstrated the use of GDE in developing biodegradable microgels. acs.org In one such study, GDE was used to crosslink TEMPO-oxidized potato starch, resulting in a hydrogel designed for the controlled uptake and release of proteins. acs.org Another approach involves the synthesis of p(TAEA-co-GDE) microgels through a microemulsion polymerization process, where the oxirane rings of GDE react with the amine groups of tris(2-aminoethyl)amine (B1216632) (TAEA). acs.org

Furthermore, GDE has been successfully employed to enhance the properties of pharmaceutical films made from pectin and starch blends. nih.gov By incorporating GDE as a crosslinker, the resulting films exhibit improved thermal stability and mechanical strength. nih.gov These crosslinked films demonstrate pH-dependent swelling behavior, absorbing more water in neutral conditions than in acidic ones, and have been found to be non-cytotoxic. nih.gov The properties of hydrogels can be tuned by the nature of the crosslinker; for instance, hydrogels made from carboxymethyl cellulose crosslinked with difunctional epoxy groups, like GDE, showed higher loading capacity and faster release of bovine serum albumin compared to those made with polyfunctional crosslinkers. researchgate.net A related compound, glycerol triglycidyl ether, has also been noted for its use in creating products for cell immobilization. nih.gov

Table 1: Research Findings on Glycerol Diglycidyl Ether (GDE) in Polymer Systems for Immobilization

Polymer SystemGDE FunctionKey FindingsReference(s)
Pectin-Starch BlendsCrosslinkerImproved thermal stability and mechanical strength; pH-dependent swelling; non-cytotoxic. nih.gov
TEMPO-oxidized potato starchCrosslinkerFormed biodegradable microgels for controlled protein uptake and release. acs.org
Tris(2-aminoethyl)amine (TAEA)Co-monomer/CrosslinkerSynthesized p(TAEA-co-GDE) microgels via epoxy-amine reaction in a microemulsion. acs.org
Carboxymethyl celluloseCrosslinkerFormed hydrogels with microporous structures; swelling decreased with more epoxy groups. researchgate.net

Thickening Agents in Bio-lubricant Formulations

The application of this compound, as a primary thickening agent in bio-lubricant formulations is not extensively documented in the reviewed scientific literature. While the modification of bio-lubricants and the development of green lubricating greases are active areas of research, studies tend to focus on other compounds. For instance, poly(ethylene glycol) diglycidyl ether (PEGDE), a related but chemically distinct molecule, has been used to chemically modify alkali lignin to create effective thickeners for castor oil-based bio-lubricants. mdpi.com Other research into bio-lubricant additives has explored various glycerol ethers, such as glycerol tert-butyl ethers (GTBE), for improving fuel properties, which is a different application from thickening. nih.gov The production of biolubricants can also involve epoxidation and etherification of fatty acids to enhance lubricant properties. nih.gov However, direct use of glycerol diglycidyl ether for its rheological effects in bio-lubricant formulations is not a prominent research focus in the available literature.

Fabrication of 3D Structures via Optical 3D Printing Techniques

Glycerol diglycidyl ether is utilized in the formulation of photocurable resins for optical 3D printing technologies like stereolithography (SLA). researchgate.netresearchgate.net These techniques rely on the layer-by-layer solidification of a liquid resin upon exposure to light, typically in the UV spectrum. nih.govnih.gov GDE's role in these resins is typically as a reactive component that can be photocross-linked, often with the use of reactive diluents and a photoinitiator, to form a solid, cross-linked polymer structure. researchgate.net

The incorporation of glycerol-based monomers like GDE is part of a broader trend towards developing more sustainable and biodegradable materials for additive manufacturing. researchgate.net Resins formulated with glycerol derivatives can offer a range of mechanical and thermal properties, making them adaptable for various applications. acs.orgnih.gov For example, a study on the photocross-linking of glycerol diglycidyl ether with different reactive diluents investigated the dependencies of mechanical properties, thermal properties, and biodegradability on the chemical structure of the resulting polymers. researchgate.net The viscosity of the resin is a critical parameter for the 3D printing process, and the addition of glycerol-based fragments can influence this property. acs.orgnih.gov

Optical 3D printing is not limited to standard SLA. High-resolution techniques such as two-photon polymerization (2PP), also known as two-photon stereolithography, enable the fabrication of microstructures with sub-micrometer resolution. acs.orgresearchgate.net This process also relies on the photopolymerization of a resin, and while not exclusively, could employ glycerol-based resins for creating intricate 3D nano/microdevices. nih.govmdpi.com The mechanical properties of the final 3D printed object, such as compressive modulus and toughness, can be significantly influenced by the composition of the resin, including the presence of glycerol-based components. researchgate.net

Table 2: Properties of 3D Printing Resins Containing Glycerol Derivatives

Resin System3D Printing TechniqueProperty InvestigatedFindingReference(s)
Glycerol diglycidyl ether with reactive diluentsUV Curing (for 3D printing)Mechanical & Thermal PropertiesProperties are dependent on the chemical structure of the reactive diluent used. researchgate.net
Glycerol- and Vanillin-based AcrylatesOptical 3D Printing (DLP/SLA)ViscosityViscosity ranged from 405 to 16,278 mPa·s; increasing the glycerol-based monomer reduced viscosity. acs.orgnih.gov
Glycerol- and Vanillin-based AcrylatesOptical 3D Printing (DLP/SLA)Mechanical PropertiesIncorporation of the glycerol fragment provided a plasticizing effect, increasing elongation at break. nih.gov
Poly(ethylene glycol) diacrylate (PEGDA) with glycerolVat PhotopolymerizationMechanical PropertiesAddition of glycerol affected the compressive modulus and toughness of the printed hydrogels. researchgate.net

Theoretical and Computational Investigations of Glycerol Diglycidyl Ether Systems

Advanced Reaction Kinetics Modeling

Advanced kinetic modeling is crucial for understanding and predicting the curing behavior of GDGE-based thermosets. These models allow for the optimization of processing parameters and the tailoring of final material properties.

Isoconversional methods are powerful tools for analyzing the kinetics of thermally activated processes like the curing of epoxy resins, without assuming a specific reaction model. These "model-free" approaches are predicated on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. This allows for the determination of the activation energy (Ea) as it changes throughout the course of the reaction.

More advanced methods, like the Vyazovkin method, are considered more accurate as they can capture the variation of Ea with the degree of conversion (α). This is particularly important for complex reactions, such as the curing of GDGE, where multiple processes like primary amine-epoxy addition, secondary amine-epoxy addition, and potential etherification or homopolymerization can occur simultaneously or sequentially. researchgate.net For a typical epoxy-amine cure, the activation energy is not constant; it changes as the reaction transitions from a kinetically controlled regime to a diffusion-controlled one, especially upon vitrification. mdpi.comresearchgate.net The analysis of this Ea(α) dependence provides valuable insights into the reaction mechanism. For example, in a study on a DGEBA/diamine system, the effective activation energy for the primary amine-epoxy reaction was estimated to be around 55–60 kJ/mol. researchgate.net A similar approach applied to GDGE would allow for the detailed characterization of its curing profile.

Table 1: Isoconversional Methods and Their Application

MethodTypeKey FeatureApplication to GDGE Systems
Kissinger Non-isothermalUses the shift in the peak exotherm temperature with heating rate to calculate a single Ea value. nih.govProvides a rapid, preliminary estimation of the overall activation energy for the GDGE curing process.
Ozawa Non-isothermalSimilar to Kissinger, relies on the relationship between heating rate and temperature at a given conversion. researchgate.netOffers another route to a single Ea value, useful for comparison and validation.
Barrett IsothermalAnalyzes the time to reach maximum reaction rate at different isothermal temperatures.Less common for complex cures but can provide kinetic data under constant temperature conditions.
Vyazovkin Isothermal/Non-isothermalAn advanced integral method that calculates Ea as a function of conversion (α) without modelistic assumptions. researchgate.netIdeal for detailing the complex curing mechanism of GDGE, identifying shifts from kinetic to diffusion control.

The curing of epoxy resins, including GDGE, with amines or other nucleophiles is often characterized by an autocatalytic mechanism. This is because the hydroxyl groups generated during the epoxy ring-opening reaction can themselves catalyze further ring-opening, leading to an acceleration of the reaction rate. semanticscholar.orgcnrs.fr

Kinetic studies on the photocationic polymerization of formulations containing GDGE have explicitly evaluated and confirmed the applicability of autocatalytic kinetic models. tandfonline.com In these systems, the reaction rate (dα/dt) is described by a model that includes both a non-catalyzed and a catalyzed reaction path, as shown in the general Sestak-Berggren autocatalytic model:

dα/dt = k(T) * α^m * (1-α)^n

Here, k(T) is the temperature-dependent rate constant, while 'm' and 'n' are the reaction orders representing the catalytic and non-catalytic pathways, respectively. The term α^m signifies the autocatalytic effect, where the accumulation of the product (manifested in the conversion, α) accelerates the reaction. mdpi.com

Validation of these models is performed by fitting the model equation to experimental data, typically obtained from DSC. For a system of GDGE and Phenyl Glycidyl (B131873) Ether, an autocatalytic model was successfully applied, demonstrating that the reaction kinetics were well-described by this approach. tandfonline.com The model can accurately predict the reaction's sigmoidal conversion profile, a hallmark of autocatalysis.

The reaction rate of GDGE polymerization is highly dependent on the concentrations of initiators and any present comonomers or reactive diluents. Predictive models are developed to quantify these relationships, enabling precise control over the curing process.

Initiator Concentration: In photocationic polymerization, the concentration of the photoinitiator (e.g., a sulfonium (B1226848) salt) is critical. Kinetic analysis of GDGE formulations has shown that the rate of polymerization and the final conversion are directly influenced by the initiator concentration. tandfonline.com Higher initiator concentrations generally lead to a faster reaction rate due to the generation of a greater number of active cationic centers upon UV exposure.

Comonomer/Reactive Diluent Concentration: The inclusion of comonomers, often referred to as reactive diluents, can significantly alter the reaction kinetics. In a study of GDGE photopolymerization with various reactive diluents, the rheological properties during curing were shown to be dependent on the type and amount of the diluent. researchgate.net Another study involving GDGE and Phenyl Glycidyl Ether (PGE) as a reactive diluent found that the final conversion increased with a higher content of PGE. tandfonline.com This effect can be attributed to several factors, including a reduction in the system's viscosity, which enhances molecular mobility, and the inherent reactivity of the comonomer itself. The activation energy of the system was also observed to decrease as the content of the more mobile PGE increased, further confirming the kinetic impact of the comonomer. tandfonline.com

Predictive models for these effects are often extensions of the kinetic models described in 6.1.2, where the rate constant 'k' is expressed as a function of both temperature and the concentrations of the initiator and comonomer.

Molecular Simulation and Structure-Activity Relationship Predictions

Molecular simulation provides a microscopic view of the polymerization process, allowing for the prediction of polymer structure and its relationship to macroscopic properties.

Glycerol (B35011) Diglycidyl Ether is an AB2-type monomer, where the glycidyl ether groups act as the 'B' functionalities. Its polymerization, particularly in self-polymerization or with other multifunctional monomers, can lead to the formation of highly branched, three-dimensional structures known as hyperbranched polymers. rsc.org

The topology of these polymers is defined by the nature and connectivity of their constituent units. Theoretical analysis, often complemented by NMR spectroscopy, is used to quantify the degree of branching (DB). mdpi.comresearchgate.net The main structural units in a hyperbranched polymer derived from an AB2 monomer like GDGE are:

Dendritic (D) units: Fully branched units where all functional groups have reacted.

Linear (L) units: Units where one 'A' and one 'B' group have reacted, forming a connection within a polymer chain.

Terminal (T) units: Units at the end of branches where the 'A' group has reacted but the 'B' groups have not.

The Degree of Branching (DB) is a critical parameter that influences properties like viscosity, solubility, and reactivity. It is calculated using the Frey modification of the Flory equation:

DB (%) = (D + T) / (D + L + T) * 100

Theoretical models predict that for the random polymerization of an AB2 monomer, the DB is approximately 50%. rsc.org However, reaction conditions can influence this value. Studies on analogous poly(glycerol-co-diacid) systems have shown that the choice of comonomer and reaction conditions can significantly alter the resulting DB, with values reported from as low as 9.9% to as high as 85.6%. mdpi.comresearchgate.net These theoretical and analytical frameworks are directly applicable to understanding and predicting the complex, branched architectures formed from GDGE.

Table 2: Polymer Architecture Units in GDGE Systems

Unit TypeDescriptionRole in Polymer Structure
Dendritic (D) A glycerol core where both glycidyl ether groups have reacted with other molecules.Creates branch points, leading to a globular, 3D architecture.
Linear (L) A glycerol core where one glycidyl ether group has reacted, propagating a chain.Forms the segments between branch points or in linear sections.
Terminal (T) A glycerol core at a chain end with unreacted glycidyl ether groups.Represents the outer surface of the polymer and provides functional groups for further reactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms at the atomic level. researchgate.netresearchgate.net For GDGE systems, DFT is instrumental in understanding the fundamental epoxy-amine polyaddition reaction.

DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products. This allows for the calculation of reaction energy barriers (activation energies) and reaction enthalpies. Studies on model glycidyl ether-amine reactions have confirmed the catalytic role of hydroxyl groups (autocatalysis). semanticscholar.orgcnrs.fr The mechanism involves the formation of a hydrogen-bonded complex between the epoxy ring, the amine, and a hydroxyl group, which lowers the activation energy of the nucleophilic attack by the amine on the epoxide carbon. cnrs.frresearchgate.net

DFT can also be used to study the relative reactivity of different species. For instance, it can compare the rate of reaction of an epoxy group with a primary amine versus a secondary amine, which is crucial for predicting the evolution of the polymer network structure. researchgate.net Furthermore, DFT has been employed to investigate side reactions, such as the formation of CO2 bubbles in epoxy coatings by calculating the thermodynamics of reactions between amine curing agents and absorbed CO2. researchgate.net These fundamental insights are directly applicable to the curing of GDGE with amine hardeners, providing a molecular-level understanding of the curing process, the influence of catalysts, and the potential for side reactions.

Advanced Analytical and Characterization Methodologies in Glycerol Diglycidyl Ether Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone of polymer research, enabling detailed investigation of molecular structure and chemical changes. For glycerol (B35011) diglycidyl ether, techniques like FTIR, NMR, and Mass Spectrometry provide complementary information essential for both monomer characterization and understanding its polymerization.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for monitoring the curing reactions of epoxy resins like GDGE. It works by detecting the absorption of infrared radiation by specific molecular vibrations, allowing for the identification and tracking of functional groups.

The primary application of FTIR in GDGE research is to monitor the ring-opening reaction of the epoxide group, which is the fundamental process of curing. The analysis focuses on specific characteristic absorption bands:

Epoxide Group: The asymmetric stretching of the C-O bond in the oxirane ring typically appears as a distinct peak around 915 cm⁻¹. The intensity of this peak is directly proportional to the concentration of unreacted epoxide groups.

Hydroxyl Group: As the epoxide ring opens, a hydroxyl (-OH) group is formed. This results in the appearance and growth of a broad absorption band in the region of 3200-3600 cm⁻¹.

Ether Linkage: The formation of new ether linkages (C-O-C) during polymerization can also be observed in the fingerprint region of the spectrum, typically around 1100 cm⁻¹.

By tracking the decrease in the intensity of the 915 cm⁻¹ peak and the corresponding increase in the hydroxyl band, researchers can quantify the degree of cure and study the kinetics of the polymerization reaction in real-time. usm.edu This method is invaluable for optimizing cure cycles and understanding the influence of different curing agents and catalysts on the reaction rate.

Table 1: Key FTIR Absorption Bands in GDGE Curing Analysis

Functional GroupWavenumber (cm⁻¹)Change During CuringSignificance
Epoxide (Oxirane) Ring~915DecreasesIndicates consumption of reactive sites
Hydroxyl (-OH)3200 - 3600IncreasesIndicates epoxide ring-opening
Ether (C-O-C)~1100Increases/ChangesConfirms polymer network formation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure of molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) are used to confirm the structure of the GDGE monomer and to analyze the complex architecture of the cured polymer network. researchgate.net

¹H NMR: This technique provides information on the different types of protons in the molecule. For the GDGE monomer, distinct signals can be assigned to the protons in the glycidyl (B131873) groups and the glycerol backbone. During polymerization, changes in the chemical shifts and the disappearance of signals corresponding to the epoxide ring protons confirm the reaction's progress.

¹³C NMR: This method offers detailed information about the carbon skeleton. It can distinguish between the different carbon environments in the monomer, such as the CH₂ and CH carbons of the oxirane ring and the carbons of the glycerol backbone. researchgate.net After curing, ¹³C NMR can be used for topological unit analysis, identifying the formation of different linkages and the degree of branching within the polymer network. This level of detail is crucial for correlating the network structure with the material's mechanical and thermal properties. researchgate.net

NMR is particularly useful for identifying the products of side reactions and for quantifying the relative amounts of different structural units, such as linear chains, branched points, and terminal groups, within the final thermoset. nih.govspringernature.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is primarily employed to identify unknown compounds, determine the elemental composition of a molecule, and elucidate the chemical structures of molecules. In the context of glycerol diglycidyl ether research, MS, often coupled with a separation technique like Gas Chromatography (GC-MS), is used to identify the products and byproducts of synthesis and curing reactions. scielo.br

For instance, during the synthesis of GDGE, MS can confirm the molecular weight of the desired product and identify any impurities or incompletely reacted intermediates. In studies of GDGE degradation or side reactions, GC-MS can separate and identify volatile products, providing insights into the reaction mechanisms. frontiersin.org Advanced MS techniques can also be used to characterize the fragments of the polymer network, helping to piece together its complex structure. cnrs.frnih.gov The fragmentation patterns observed in the mass spectrum provide clues about the connectivity of the monomer units.

Thermal Analysis for Curing Behavior, Network Formation, and Stability

Thermal analysis techniques are essential for characterizing the thermosetting nature of glycerol diglycidyl ether. They measure the physical and chemical properties of a substance as a function of temperature or time, providing critical data on the curing process, the properties of the resulting network, and its performance at elevated temperatures.

Differential Scanning Calorimetry (DSC) is the most widely used technique for studying the cure kinetics of thermosetting resins like GDGE. nih.govnih.gov A DSC instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

When a GDGE formulation is heated in a DSC, the curing reaction releases heat, which is detected as an exothermic peak. Analysis of this peak provides key information:

Curing Kinetics: The shape and position of the exotherm are dependent on the heating rate. By performing experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall models. researchgate.net This data is vital for process modeling and defining optimal cure schedules.

Total Heat of Reaction (ΔH): The area under the exothermic peak is proportional to the total enthalpy of the curing reaction. This value can be used to determine the degree of cure at any point during the reaction. nih.gov

Glass Transition Temperature (Tg): DSC is also used to measure the glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of the fully cured GDGE polymer is a critical indicator of its thermomechanical performance and the extent of crosslinking. usm.edu An increase in Tg during cure is directly related to the increasing crosslink density of the network. nih.gov

Table 2: Representative DSC Data for an Epoxy System Cure

ParameterDescriptionTypical Value RangeSignificance
Onset TemperatureTemperature at which the curing reaction begins100 - 180 °CDefines the start of the processing window
Peak Exotherm TemperatureTemperature of the maximum rate of reaction150 - 220 °CKey parameter for kinetic modeling
Heat of Reaction (ΔH)Total energy released during full cure200 - 400 J/gUsed to calculate the degree of cure researchgate.net
Glass Transition Temp. (Tg)Temperature of transition from glassy to rubbery state40 - 150 °CIndicates the upper service temperature and degree of cure researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). nih.gov It is the primary method for assessing the thermal stability of cured GDGE polymers.

A TGA experiment provides a plot of mass versus temperature. From this curve and its derivative (DTG curve), several key parameters are determined:

Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins. This is a primary indicator of the material's thermal stability. netzsch.com

Decomposition Stages: The TGA curve may show one or more distinct steps of weight loss, corresponding to different degradation mechanisms, such as the breakdown of specific chemical bonds or the volatilization of different components. researchgate.net

Temperature of Maximum Decomposition Rate (T_max): The peak of the DTG curve indicates the temperature at which the rate of weight loss is highest.

Char Yield: The percentage of the initial sample mass that remains at the end of the test at a high temperature (e.g., 700-800 °C). A higher char yield is often associated with better flame retardancy. cnrs.fr

TGA is crucial for determining the upper service temperature limit of GDGE-based materials and for comparing the thermal stability of different formulations, for example, those with different curing agents or additives. cnrs.fr

Table 3: Typical TGA Parameters for Cured Epoxy Resins

ParameterAtmosphereTypical Value RangeSignificance
T_onset (5% weight loss)Nitrogen/Air250 - 400 °CDefines the beginning of thermal degradation nih.gov
T_maxNitrogen/Air300 - 450 °CIndicates the point of most rapid decomposition
Char Yield at 700 °CNitrogen10 - 40 %Correlates with flame retardancy and thermal stability cnrs.fr

Rheological Characterization of Polymerization Systems

Rheology, the study of the flow of matter, provides invaluable insights into the polymerization process of glycerol diglycidyl ether (GDE). By monitoring changes in viscoelastic properties, researchers can track the transition from a liquid monomer to a solid cross-linked polymer in real-time.

Photorheometry is a powerful technique for the in-situ monitoring of UV-initiated polymerization, a common curing method for systems containing GDE. nih.govscielo.br This method combines a rheometer with a UV light source, allowing for the continuous measurement of rheological properties as the photoreaction proceeds. nih.gov

During the UV curing of GDE-based resins, often in the presence of a photoinitiator like triarylsulfonium hexafluoroantimonate salts, the liquid-to-solid transition is meticulously tracked. nih.gov Key parameters measured include:

Storage Modulus (G'): Represents the elastic component of the material. A sharp increase in G' indicates the formation of a cross-linked network and the buildup of a solid-like structure.

Loss Modulus (G''): Represents the viscous component. It typically shows a peak at the gel point, where the material transitions from a viscous liquid to an elastic solid.

Complex Viscosity (η):* A measure of the total resistance to flow. It increases significantly as the polymerization progresses and the molecular weight of the polymer chains grows. nih.gov

This analysis is critical for optimizing curing parameters, such as UV intensity and exposure time, and for understanding how different formulations, including the use of reactive diluents, affect the curing rate and final network properties. nih.govscielo.br

Table 1: Key Parameters in Photorheometry of UV Curing

ParameterDescriptionSignificance in UV Curing Monitoring
Storage Modulus (G') Measures the stored energy, representing the elastic portion of the material's response.A rapid increase signals the onset of polymer network formation and solidification.
Loss Modulus (G'') Measures the energy dissipated as heat, representing the viscous portion.A peak in G'' often corresponds to the gel point, a critical transition phase.
Complex Viscosity (η)*The overall resistance to deformation under shear stress.Its value rises by several orders of magnitude, indicating the progression of polymerization.
Loss Factor (tan δ) The ratio of G''/G'.Provides information about the damping properties of the material; a drop below 1 indicates a more solid-like behavior.

This table summarizes the primary rheological parameters monitored during the photopolymerization of GDE systems.

Viscosity Monitoring During Polymerization Reactions

Continuous monitoring of viscosity is essential for controlling polymerization reactions, as viscosity changes are directly related to the increase in molecular weight and the extent of the reaction. scielo.brmoranscientific.com.au For GDE systems, viscosity is a critical parameter not only during curing but also for the initial resin formulation, especially in applications like 3D printing where specific viscosity ranges are required for processability. scielo.br

Automated, in-line viscosity measurement allows for real-time process control. moranscientific.com.au Polymerization reactions are often fast and exothermic, and the viscosity can increase by several orders of magnitude. moranscientific.com.au Off-line sampling can become problematic as the viscosity rises, making real-time monitoring a more effective approach for reaction optimization and quality control. moranscientific.com.au For GDE-based resins, a rheometer can be used to measure viscosity at controlled shear rates and temperatures to ensure the material meets the specifications for its intended application before curing is initiated. scielo.br

Microscopic and Morphological Characterization

Microscopic techniques are employed to investigate the structure of cured GDE polymers and composites at the micro and nano-scale. These methods are particularly important for evaluating the dispersion of fillers and understanding the surface characteristics of the final material.

Scanning Electron Microscopy (SEM) is a fundamental tool for characterizing the morphology of polymer composites. researchgate.net In the context of GDE-based materials, SEM is used to examine the fracture surfaces of cured composites to assess the dispersion of nanofillers (e.g., silica, carbon nanotubes, or clays) within the polymer matrix. researchgate.netresearchgate.net

The effectiveness of a nanofiller in enhancing mechanical or thermal properties is highly dependent on its uniform dispersion. researchgate.net SEM images can reveal:

The degree of aggregation or agglomeration of filler particles.

The quality of the interface and adhesion between the filler and the GDE polymer matrix.

The surface topography and roughness of the cured material. researchgate.net

Field Emission Scanning Electron Microscopy (FESEM) offers higher resolution, enabling more detailed analysis of the nanoparticle distribution in the matrix. researchgate.net

X-ray mapping, typically performed using an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector attached to an SEM, provides qualitative and quantitative information about the elemental composition and distribution across a sample's surface. moranscientific.com.aunih.gov This technique is invaluable for confirming the location and homogeneity of fillers within a GDE polymer composite. nih.gov

By scanning the electron beam across the sample, EDS generates maps that show the spatial distribution of specific elements. moranscientific.com.auresearchgate.net For instance, in a GDE composite containing silicon dioxide (silica) nanoparticles, an X-ray map for silicon (Si) and oxygen (O) would clearly show the locations of the nanoparticles, confirming whether they are evenly dispersed or concentrated in certain areas. This method provides powerful visual evidence to complement the morphological information obtained from SEM images. nih.govsemanticscholar.org

Chromatographic Methods for Purity and Impurity Assessment

The properties of a polymer are highly dependent on the purity of the monomer used. For technical grade glycerol diglycidyl ether, which may contain impurities from its synthesis, chromatographic methods are essential for quality control.

Gas Chromatography (GC) is a primary technique for analyzing the purity of GDE. Due to the relatively low volatility and polar nature of glycerol and its ethers, derivatization is often required to make the analytes suitable for GC analysis. nih.govchromforum.org A common method involves converting the hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromforum.org

Using a capillary GC system, this method can effectively separate and quantify:

The main GDE isomers.

Residual unreacted glycerol. nih.gov

Related by-products such as mono-glycidyl ethers or other oligomers. scielo.br

High-Performance Liquid Chromatography (HPLC) can also be employed as an alternative method for purity assessment, particularly for non-volatile or thermally sensitive impurities. chromforum.org These chromatographic techniques are critical for establishing the purity of technical grade GDE and understanding how the impurity profile might affect the subsequent polymerization process and the final properties of the cured material.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a standard analytical technique for assessing the purity of glycerol diglycidyl ether and for monitoring the progress of chemical reactions in which it is a reactant. The method is used to separate and analyze volatile compounds without decomposition.

In practice, GC is utilized to determine product yield in organic transformations involving glycerol derivatives. tandfonline.comresearchgate.net For instance, after a reaction, the resulting crude mixture can be analyzed by GC to quantify the conversion of reactants into products. tandfonline.com The analysis of starting material conversion can be carried out using a GC system coupled to a mass spectrometer (GC-MS), which provides both separation and identification of the analytes. rsc.org Researchers have also used GC to monitor reactions by separating various substrates and products under specific temperature conditions. ubbcluj.ro For example, in the analysis of related chiral compounds, specific temperature programs are employed to achieve separation of different isomers. ubbcluj.ro

ParameterExample Value/ConditionSource
Analysis Type Product Yield, Purity tandfonline.com
Instrumentation GC with Flame Ionization Detection (FID), GC-MS rsc.org
Injection Port Temp. 220 ºC (for GC-MS analysis of derivatives) rsc.org
Column Example HP-1 tandfonline.com
Sample Prep Analysis of crude product after extraction tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of products derived from glycerol diglycidyl ether, particularly for non-volatile or thermally sensitive compounds. It is frequently used to verify the identity and purity of synthesized products. ubbcluj.ro

Chiral HPLC is a specialized application used to determine the enantiomeric purity of chiral molecules produced in reactions. ubbcluj.ro This is crucial in applications where stereochemistry is important. For example, the enantiopurity of various amino acid derivatives has been verified using chiral HPLC with Chiralpak columns. ubbcluj.ro The separation is achieved by using a mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, with the specific ratio adjusted to optimize the separation of enantiomers. ubbcluj.ro

Table of HPLC Analytical Conditions for Related Compounds

Analyte TypeColumnMobile Phase (v/v)ApplicationSource
Chiral AlcoholsChiralpak IBHexane:Isopropanol (87:13)Enantiopurity Verification ubbcluj.ro
Chiral AlcoholsChiralpak IBHexane:Isopropanol (95:5)Enantiopurity Verification ubbcluj.ro
Chiral AlcoholsChiralpak IBHexane:Isopropanol (90:10)Enantiopurity Verification ubbcluj.ro
Chiral PropanoatesChiralpak IAHexane:Isopropanol (80:20)Enantiomeric Separation ubbcluj.ro

Electrochemical and Dynamic Mechanical Characterization

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance and Dielectric Response

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the corrosion resistance of coatings derived from glycerol diglycidyl ether. researchgate.netdiva-portal.org The method involves applying a small amplitude AC potential to a coated electrode and measuring the current response over a wide frequency range (e.g., 100 kHz to 100 mHz). researchgate.net The resulting impedance data provides information about the barrier properties of the coating, which protects the underlying metal substrate from corrosive environments. diva-portal.org

Studies have shown that epoxy coatings incorporating glycerol diglycidyl ether can exhibit excellent corrosion protection. diva-portal.org For example, epoxy-lignin coatings on steel have demonstrated impedance values greater than 10¹¹ Ω·cm², indicating effective protection against corrosion in a 3.5 wt% NaCl solution. diva-portal.org EIS is also employed to investigate the dielectric response of epoxy nanocomposites, studying the effects of curing time, temperature, and the concentration of initiators or nanofillers. researchgate.net The technique can effectively screen organic coatings, with high impedance values suggesting a passive layer with high charge transfer resistance that protects the metal from corrosion. researchgate.net

Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Properties and Relaxation Peaks

Dynamic Mechanical Thermal Analysis (DMTA), also known as DMA, is a critical technique for characterizing the viscoelastic properties of polymers based on glycerol diglycidyl ether. researchgate.netrsc.org This analysis measures the storage modulus (G' or E'), representing the elastic response, and the loss modulus (G'' or E''), representing the viscous response, as a function of temperature. researchgate.net The ratio of the loss modulus to the storage modulus gives the loss factor, or tan delta (tanδ), which is a measure of the material's damping properties. researchgate.net

The glass transition temperature (Tg), a key characteristic defining the operational temperature range of a polymer, is determined from DMTA curves. researchgate.net It can be identified from the onset of the drop in the storage modulus curve, the maximum peak of the loss modulus curve, or the maximum peak of the tanδ curve. researchgate.netvdu.lt Research has shown that for glycerol diglycidyl ether-based polymers, a lower concentration of certain alcohols in the formulation leads to a higher glass transition temperature and a more rigid polymer structure. vdu.lt DMTA can also reveal secondary relaxation peaks (β, γ transitions) at temperatures below Tg, which are related to localized molecular motions within the polymer network. researchgate.netrsc.org The addition of nanofillers, such as graphene nanoplatelets, to a glycerol diglycidyl ether resin matrix has been shown to improve viscoelastic properties, including an increase in Tg and storage modulus. researchgate.net

Mechanical Properties Testing (e.g., Tensile Strength, Young's Modulus, Hardness, Swelling Behavior)

The mechanical performance of materials synthesized using glycerol diglycidyl ether is evaluated through a variety of standardized tests to determine their suitability for specific applications. These tests quantify properties such as strength, stiffness, and durability.

Tensile Strength and Young's Modulus: These properties measure a material's resistance to being pulled apart and its stiffness, respectively. For bio-based epoxy resins incorporating glycerol diglycidyl ether and a low molecular weight lignin (B12514952), a maximum tensile strength of 37 MPa and a Young's modulus of 2.2 GPa have been achieved. dtu.dk In other formulations, such as polymer composite films, tensile strength has been reported in the range of 0.3–1.8 MPa with a Young's modulus between 0.8–6.8 MPa. vdu.lt Another study on a lignin-based material reported a Young's modulus of 442.9 MPa and a tensile strength of 7.34 MPa, properties close to that of commercial low-density polyethylene (B3416737) (LDPE). the-innovation.org

Hardness: Hardness testing measures the material's resistance to localized plastic deformation such as scratching or indentation. The addition of lignin particles to certain epoxy novolac coatings did not significantly influence the hardness of the final material. dtu.dk

Swelling Behavior: The swelling behavior of glycerol diglycidyl ether-based polymers is assessed by immersing them in solvents, typically water, to determine their water uptake. This property is crucial for applications where dimensional stability in the presence of moisture is required. vdu.lt For some cured epoxy systems, a lower degree of swelling has been observed, indicating good crosslinking and resistance to solvent penetration. dtu.dk

Table of Mechanical Properties for Glycerol Diglycidyl Ether-Based Materials

Material SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Source
GLYDGE with 40 wt% Lignin372.2Not Reported dtu.dk
Lignin-based Thermoset7.340.443Not Reported the-innovation.org
Photocross-linked Composite Films0.3 - 1.80.008 - 0.06817 - 51 vdu.lt
Bio-epoxy with 100 wt% Tannic Acid20Not Reported17 mdpi.com

Environmental and Sustainability Research Trajectories

Development of Eco-Friendly Alternatives to Petrochemical-Based Compounds

The primary driver for research into glycerol (B35011) diglycidyl ether is the need for sustainable alternatives to conventional petroleum-derived epoxy resins. For decades, the epoxy market has been dominated by resins based on bisphenol A (BPA), a compound facing increasing scrutiny due to its potential health and environmental impacts. GDE offers a bio-based building block for epoxy formulations, contributing to a reduced carbon footprint and a shift away from fossil fuel dependency.

Research in this area has focused on synthesizing and characterizing fully or partially bio-based epoxy resins where GDE is a key component. These studies often involve the reaction of GDE with other bio-derived materials, such as lignin (B12514952), to create novel thermosetting polymers. For instance, unmodified kraft lignin has been successfully used with GDE to formulate water-based wood adhesives, showcasing a move towards more sustainable and less hazardous materials in this sector. acs.org The inherent properties of GDE, such as its low viscosity and reactivity, make it a versatile cross-linker and reactive diluent in these formulations.

The development of these eco-friendly alternatives extends to various applications, including coatings, adhesives, and composites. Research has demonstrated that GDE-based systems can achieve comparable, and in some cases superior, performance characteristics to their petrochemical counterparts.

Valorization of Glycerol as a Biodiesel By-product for Polymer Synthesis

The rapid expansion of the biodiesel industry has led to a significant surplus of crude glycerol. For every 10 kilograms of biodiesel produced, approximately 1 kilogram of glycerol is generated. This has created a unique opportunity for the chemical industry to utilize this low-cost, renewable feedstock in a process known as valorization. The conversion of crude glycerol into higher-value products like glycerol diglycidyl ether is a prime example of this strategy.

The synthesis of GDE from glycerol typically involves a reaction with epichlorohydrin (B41342), which can also be produced from bio-based sources, further enhancing the green credentials of the final product. This pathway not only provides a sustainable route to a valuable chemical intermediate but also improves the economic viability of biodiesel production by creating a new revenue stream from a former waste product.

Research in this domain is focused on optimizing the synthesis process of GDE from crude glycerol, including purification methods for the raw glycerol and the development of more efficient and environmentally friendly catalytic systems. The goal is to create an integrated biorefinery concept where biodiesel production and the synthesis of value-added chemicals like GDE are seamlessly connected.

Comprehensive Biodegradability Assessment of Glycerol Diglycidyl Ether Derived Materials

A critical aspect of developing sustainable materials is understanding their end-of-life fate. While GDE is derived from a biodegradable source (glycerol), its conversion into a cross-linked epoxy thermoset significantly alters its environmental persistence. Comprehensive biodegradability assessments of GDE-derived materials are therefore crucial to fully evaluate their environmental credentials.

Current research in this area is still emerging, and there is a recognized need for more standardized testing and detailed data. These assessments would typically involve a variety of methods to simulate different environmental conditions:

Soil Biodegradation: Studies would involve burying material samples in soil and monitoring for weight loss, changes in mechanical properties, and microbial colonization over time.

Aquatic Biodegradation: Testing in aqueous environments is essential to understand the material's behavior in marine and freshwater systems, focusing on hydrolysis and microbial degradation.

Enzymatic Degradation: Investigating the effect of specific enzymes can provide insights into the potential breakdown mechanisms of the polymer backbone.

Composting Studies: Assessing the material's degradation under controlled composting conditions (temperature, humidity, microbial activity) is important for materials intended for applications where composting is a viable end-of-life option.

While comprehensive, publicly available data on the biodegradability of technical grade GDE-derived materials is limited, the expectation is that their bio-based content could make them more amenable to degradation than fully synthetic polymers. However, the cross-linked nature of epoxy resins presents a challenge to rapid biodegradation. Future research will need to focus on developing GDE-based formulations with tailored biodegradability without compromising performance during their service life.

Strategies for Reducing Environmental Footprint in Synthesis and Application

Green Chemistry in Synthesis: This includes the development of solvent-free reaction conditions, the use of heterogeneous catalysts to simplify separation and reduce waste, and the optimization of reaction parameters (temperature, pressure, reaction time) to improve energy efficiency and product yield.

Atom Economy: Researchers are exploring synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing the generation of byproducts.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs of GDE production and its use in various applications is essential to identify environmental hotspots and opportunities for improvement. These assessments consider everything from raw material extraction and transportation to manufacturing, product use, and end-of-life disposal or recycling.

Sustainable Applications: The use of GDE in durable, long-lasting products can also contribute to a reduced environmental footprint by extending the service life of materials and reducing the need for frequent replacement.

The following table outlines some of the key research strategies and their potential environmental benefits:

Research StrategyPotential Environmental Benefit
Development of Solvent-Free Synthesis Reduction in the use of volatile organic compounds (VOCs) and hazardous solvents.
Use of Heterogeneous Catalysts Simplified catalyst recovery and reuse, leading to less waste and lower processing costs.
Optimization of Reaction Conditions Reduced energy consumption and improved process efficiency.
Life Cycle Assessment (LCA) Holistic understanding of environmental impacts and identification of areas for improvement.

Research into Bisphenol A (BPA) Replacement in Epoxy Formulations Utilizing Glycerol Diglycidyl Ether

One of the most significant drivers for the use of glycerol diglycidyl ether is the growing demand for BPA-free epoxy resins. researchgate.net Due to concerns about its endocrine-disrupting properties, regulatory bodies and consumers are increasingly seeking alternatives to BPA, particularly in applications such as food contact coatings, medical devices, and consumer products.

GDE, being derived from glycerol, offers a structurally distinct and bio-based alternative to BPA-based epoxy monomers like bisphenol A diglycidyl ether (BADGE). Research has demonstrated that GDE can be effectively used as a cross-linking agent and a building block in the formulation of BPA-free epoxy systems. These formulations often involve the use of other bio-based phenols, such as those derived from lignin, to create a fully bio-based and BPA-free epoxy resin.

The development of these materials is not without its challenges. Researchers are actively working to optimize the performance of GDE-based epoxy resins to match the desirable properties of their BPA-based counterparts, such as high thermal stability, chemical resistance, and strong adhesion. The goal is to provide a viable, safe, and sustainable alternative that can be seamlessly integrated into existing manufacturing processes.

Q & A

Q. How should researchers characterize the physical properties of technical-grade GDE for experimental reproducibility?

Methodological Answer:

  • Measure density (1.229 g/mL at 25°C) using a calibrated pycnometer or digital densitometer .
  • Determine refractive index (n20/D 1.482) with an Abbe refractometer to confirm purity and batch consistency .
  • Use nuclear magnetic resonance (NMR) spectroscopy or Fourier-transform infrared (FT-IR) spectroscopy to verify epoxy group content and detect impurities (e.g., residual glycidol or diglycidyl ether by-products) .

Q. What methods are recommended for assessing GDE’s crosslinking efficiency in polymer synthesis?

Methodological Answer:

  • Optimize stoichiometry between GDE and curing agents (e.g., aliphatic amines) using epoxy equivalent weight (EEW) calculations (e.g., 142 g·equivalent⁻¹ for GDE) .
  • Monitor reaction progress via dynamic mechanical thermal analysis (DMTA) to measure glass transition temperature (Tg) and crosslink density .
  • Validate crosslinking using FT-IR to track epoxy ring opening (disappearance of ~910 cm⁻¹ peak) .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for technical-grade GDE?

Methodological Answer:

  • Compare purity levels: Technical-grade GDE may contain impurities (e.g., glycidol) that influence toxicity. Use HPLC to quantify impurities and correlate with carcinogenicity assays .
  • Evaluate study design: Technical-grade diglycidyl resorcinol ether (a related compound) showed carcinogenicity in gavage studies but not dermal exposure. Apply similar route-specific toxicity assays for GDE .
  • Reference IARC’s Group 2B classification (possibly carcinogenic) and prioritize in vitro genotoxicity tests (e.g., Ames test) before in vivo studies .

Q. What strategies optimize GDE’s use in gene delivery polymer libraries?

Methodological Answer:

  • Synthesize combinatorial polymers via ring-opening polymerization of GDE with aminoglycosides (e.g., neomycin). Screen for high transfection efficiency using luciferase reporter assays .
  • Prioritize polymers with balanced hydrophobicity (logP ~-0.82) and cationic charge density to enhance DNA binding and cellular uptake .
  • Compare toxicity profiles against polyethyleneimine (PEI) using MTT assays, noting GDE-derived polymers’ lower cytotoxicity .

Q. How can GDE’s reaction kinetics be monitored during epoxy-humin resin synthesis?

Methodological Answer:

  • Use in-situ FT-IR to track epoxy group consumption and humin crosslinking. Assign peaks at 760–850 cm⁻¹ to C-O-C stretching in glycidyl ethers .
  • Conduct ¹H NMR to quantify residual epoxy content (δ 3.1–4.3 ppm for glycidyl protons) .
  • Adjust reaction conditions (e.g., BDMA catalyst concentration) to optimize curing speed and minimize side reactions (e.g., etherification) .

Q. What protocols mitigate GDE’s toxicity in biological studies?

Methodological Answer:

  • Use in vitro models (e.g., human bronchial epithelial cells) to assess respiratory toxicity (STOT SE 3 classification) via lactate dehydrogenase (LDH) assays .
  • Apply hazard controls: Work under fume hoods with PPE (gloves, goggles) and monitor airborne concentrations (<9.09 ppm conversion factor) .
  • Pre-treat GDE with neutralizing agents (e.g., cysteine) to quench reactive epoxy groups before disposal .

Key Methodological Recommendations

  • For Photocrosslinking Applications : Use UV lithography (365 nm) with triarylsulfonium hexafluoroantimonate photoinitiators (3 mol%) to achieve selective polymerization. Dissolve unreacted regions with acetone .
  • For Biodegradable Plastics : Copolymerize GDE with keratin or poly(TAEA-co-GDE) microgels. Assess biodegradability via enzymatic (e.g., protease) hydrolysis and tensile strength retention .
  • For Analytical Validation : Combine gel permeation chromatography (GPC) with HPLC to monitor molecular weight distribution and purity during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.